molecular formula C3H6N4O B14399166 (5-Methyl-2H-tetrazol-2-yl)methanol CAS No. 86979-32-0

(5-Methyl-2H-tetrazol-2-yl)methanol

Cat. No.: B14399166
CAS No.: 86979-32-0
M. Wt: 114.11 g/mol
InChI Key: VLJMTJLJIMIDNJ-UHFFFAOYSA-N
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Description

(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound from the tetrazole class, serving as a versatile building block in organic synthesis and drug discovery research. Tetrazoles are a prime class of heterocycles highly important to medicinal chemistry and drug design . The 2H-tetrazole isomer is a key scaffold used in the synthesis of active pharmaceutical ingredients and for the construction of metal-organic frameworks (MOFs) . As a substrate for further chemical modification, the methanol functional group in this molecule allows for etherification or esterification, enabling researchers to create diverse compound libraries for high-throughput screening . Tetrazole derivatives are noted for their metabolic stability and are frequently employed as bioisosteres for carboxylic acids and amide bonds, which can enhance the lipophilicity and pharmacokinetic properties of lead compounds . This makes (5-Methyl-2H-tetrazol-2-yl)methanol a valuable reagent for medicinal chemists aiming to develop new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should review all relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86979-32-0

Molecular Formula

C3H6N4O

Molecular Weight

114.11 g/mol

IUPAC Name

(5-methyltetrazol-2-yl)methanol

InChI

InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3

InChI Key

VLJMTJLJIMIDNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(N=N1)CO

Origin of Product

United States

Foundational & Exploratory

(5-Methyl-2H-tetrazol-2-yl)methanol CAS 55408-40-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5-Methyl-2H-tetrazol-2-yl)methanol (CAS 55408-40-7) for Advanced Research

This guide provides a comprehensive technical overview of (5-Methyl-2H-tetrazol-2-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry, drug development, and materials science. Given the limited specific peer-reviewed data on this particular N2-substituted isomer, this document synthesizes available information with established principles of tetrazole chemistry to offer field-proven insights. We will explore its core properties, propose a robust synthetic pathway, detail characterization workflows, and discuss its potential applications, grounding all claims in authoritative references.

Introduction: The Tetrazole Scaffold in Modern Chemistry

The tetrazole ring is a privileged scaffold in medicinal chemistry, largely due to its role as a metabolically stable bioisostere of the carboxylic acid group.[1][2][3] This five-membered, nitrogen-rich heterocycle offers a unique combination of properties: its pKa is similar to that of a carboxylic acid, yet it is generally more lipophilic and resistant to metabolic degradation, making it a valuable moiety for optimizing the pharmacokinetic profiles of drug candidates.[2][4]

(5-Methyl-2H-tetrazol-2-yl)methanol (CAS 55408-40-7) is a derivative of the foundational 5-methyltetrazole core. The specific placement of the hydroxymethyl group on the N2 position of the ring, along with the C5-methyl group, presents a unique spatial and electronic configuration. The hydroxymethyl group, in particular, serves as a crucial functional handle for further molecular elaboration or as a key pharmacophoric element capable of engaging in hydrogen bonding interactions with biological targets.

Physicochemical and Spectroscopic Profile

Quantitative data for (5-Methyl-2H-tetrazol-2-yl)methanol is primarily available from chemical suppliers. For a comprehensive understanding, these properties are presented alongside those of its parent compound, 5-methyltetrazole.

Property(5-Methyl-2H-tetrazol-2-yl)methanol5-Methyl-1H-tetrazoleSource
CAS Number 55408-40-74076-36-2-
Molecular Formula C₃H₆N₄OC₂H₄N₄[5]
Molecular Weight 114.11 g/mol 84.08 g/mol [5][6]
Appearance Colorless to yellow liquid (Predicted)White to off-white crystalline powder[5][6]
Boiling Point 401.9 °C at 760 mmHg (Predicted)Not Available[5]
Melting Point Not Available138 - 141 °C[7]
Density 1.149 g/cm³ (Predicted)Not Available[5]
Expected Spectroscopic Signatures

While specific spectra for this compound are not widely published, a robust characterization can be predicted based on established principles and data from analogous structures.[8][9]

  • ¹H-NMR: The spectrum is expected to be relatively simple. A singlet corresponding to the C5-methyl protons (CH ₃) would likely appear around 2.5 ppm. The methylene protons of the hydroxymethyl group (-CH ₂OH) would present as another singlet, anticipated around 5.5-6.0 ppm. The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C-NMR: Key signals would include the C5-methyl carbon (~10-15 ppm), the hydroxymethyl carbon (~70-80 ppm), and the C5 carbon of the tetrazole ring (~150-160 ppm).[10]

  • FT-IR: Characteristic absorption bands would include a broad O-H stretch around 3200-3500 cm⁻¹, C-H stretching vibrations around 2850-3000 cm⁻¹, and a series of N=N and C=N stretching vibrations characteristic of the tetrazole ring in the 1400-1600 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol is best approached as a two-stage process: first, the formation of the 5-methyltetrazole core, followed by the regioselective N-hydroxymethylation.

Stage 1: Synthesis of the 5-Methyltetrazole Core

The most prevalent and efficient method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition between a nitrile and an azide source.[11] For 5-methyltetrazole, this involves the reaction of acetonitrile with sodium azide, typically catalyzed by a Lewis acid like zinc bromide (ZnBr₂).

Causality: The zinc catalyst is crucial for activating the nitrile. It coordinates to the nitrogen of the nitrile, lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy of the nitrile and making it more susceptible to nucleophilic attack by the azide ion.[12] This significantly improves reaction rates and yields, especially for less reactive nitriles like acetonitrile.[13]

G acetonitrile Acetonitrile (CH₃CN) catalyst ZnBr₂ (Catalyst) in Water, 170°C acetonitrile->catalyst azide Sodium Azide (NaN₃) azide->catalyst intermediate [Zinc-Nitrile Complex] catalyst->intermediate Activation product 5-Methyltetrazole (Sodium Salt) intermediate->product Cycloaddition acid Acid Workup (e.g., HCl) product->acid final_product 5-Methyltetrazole acid->final_product

Caption: Synthesis of 5-Methyltetrazole via [3+2] Cycloaddition.

Stage 2: N-Hydroxymethylation (Representative Protocol)

The alkylation of 5-methyltetrazole can yield a mixture of N1 and N2 isomers. The introduction of the hydroxymethyl group onto the N2 position to form the target compound is a key synthetic challenge. A plausible and direct approach involves the reaction of 5-methyltetrazole with formaldehyde under controlled basic conditions.

Expertise & Causality: The regioselectivity of tetrazole alkylation is a known challenge. The outcome is governed by a delicate balance between electronic effects (the N1-anion is often more stable) and steric effects (the N2 position is less hindered). In the case of 5-methyltetrazole, the small methyl group offers minimal steric hindrance. The choice of a weak base and a polar aprotic solvent can favor the formation of the thermodynamically more stable N2 product. This proposed protocol is a self-validating system; the ratio of N1 to N2 isomers produced would need to be confirmed experimentally (e.g., by NMR or HPLC), and the reaction conditions (base, solvent, temperature) optimized to maximize the yield of the desired N2 isomer.

Representative Step-by-Step Protocol:

  • Dissolution: Dissolve 5-methyltetrazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

  • Deprotonation: Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), to the solution and stir at room temperature for 30 minutes to form the tetrazolate anion.

  • Addition of Electrophile: Add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product will likely be a mixture of N1 and N2 isomers.

  • Isolation: Purify the crude mixture using column chromatography on silica gel to separate the (5-Methyl-2H-tetrazol-2-yl)methanol (N2 isomer) from the (5-Methyl-1H-tetrazol-1-yl)methanol (N1 isomer).

Experimental Workflow: From Synthesis to Verified Product

A rigorous workflow is essential to ensure the identity and purity of the final compound. This involves a logical progression from synthesis and purification to comprehensive characterization.

G cluster_synthesis Synthesis cluster_workup Purification cluster_analysis Characterization synthesis N-Hydroxymethylation (5-Methyltetrazole + Formaldehyde) workup Aqueous Workup & Extraction synthesis->workup chromatography Silica Gel Column Chromatography workup->chromatography Isomer Separation nmr ¹H & ¹³C NMR chromatography->nmr Purity & Identity Confirmation ms Mass Spectrometry (MS) chromatography->ms Purity & Identity Confirmation ir FT-IR Spectroscopy chromatography->ir Purity & Identity Confirmation

Caption: Overall Workflow for Synthesis and Characterization.

Potential Applications in Research and Development

The unique structural features of (5-Methyl-2H-tetrazol-2-yl)methanol make it a valuable building block for several research areas.

Drug Discovery
  • Carboxylic Acid Bioisostere: The core tetrazole ring can be incorporated into lead compounds to replace a carboxylic acid moiety, potentially improving metabolic stability and cell permeability.[3] The N2 substitution pattern can orient the rest of the molecule in a specific vector, which is critical for precise interactions within a protein binding pocket.

  • Scaffold for Library Synthesis: The primary alcohol of the hydroxymethyl group is a versatile functional handle. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to ethers, esters, or amines, allowing for the rapid generation of a library of diverse analogs for structure-activity relationship (SAR) studies.

  • Pharmacophore Element: The hydroxymethyl group can act as a hydrogen bond donor and acceptor, which may be crucial for binding to target enzymes or receptors. This functionality can enhance both the potency and solubility of a potential drug molecule.

Materials Science
  • Coordination Chemistry: The multiple nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions.[14] This property can be exploited to construct metal-organic frameworks (MOFs) or other coordination polymers. The hydroxymethyl group provides an additional site for modifying the properties of these materials.

  • Energetic Materials: Tetrazole derivatives are known for their high nitrogen content and large positive heats of formation, making them a focus in the field of high-energy-density materials (HEDMs).[13][15] While the presence of oxygen in the hydroxymethyl group affects the oxygen balance, this compound could serve as a precursor for more complex energetic structures.[13]

Safety and Handling

No specific toxicological data for (5-Methyl-2H-tetrazol-2-yl)methanol is available. However, based on the data for the parent compound, 5-methyltetrazole, appropriate precautions should be taken. 5-Methyltetrazole is classified as a flammable solid and can cause skin and serious eye irritation.[16][17] It is also known that some tetrazole compounds can decompose explosively upon heating or shock.[16] Therefore, this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid exposure to heat, sparks, and open flames.

Conclusion

(5-Methyl-2H-tetrazol-2-yl)methanol, while not extensively documented in the literature, represents a molecule of significant potential. By understanding the established chemistry of the 5-methyltetrazole core, researchers can confidently approach its synthesis and manipulation. Its structure combines the advantageous bioisosteric properties of the tetrazole ring with a versatile hydroxymethyl functional group. This makes it a valuable building block for medicinal chemists seeking to enhance the drug-like properties of their compounds and for materials scientists exploring novel coordination polymers and energetic materials. The methodologies and insights provided in this guide offer a solid foundation for professionals to incorporate this promising molecule into their research and development programs.

References

  • Synthesis, characterization and biological evaluation of tetrazole derivatives. (n.d.).
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (n.d.). Der Pharma Chemica.
  • Synthesis, Characterization and Antioxidant Evaluation of Some Tetrazole Derivatives. (2022). Egyptian Journal of Chemistry.
  • Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Comput
  • Synthesis and characterization of novel Tetrazole derivatives and evaluation of their anti-candidal activity. (2019).
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2024). Chemistry.
  • Tetrazoles via Multicomponent Reactions. (2018). Molecules.
  • SAFETY DATA SHEET for 5-Methyltetrazole. (n.d.). TCI Chemicals.
  • 5-Methyl Tetrazole. (n.d.).
  • 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole Properties. (n.d.). U.S. Environmental Protection Agency.
  • 1‐Amino‐5‐methyltetrazole in Energetic 3d Transition Metal Complexes – Ligand Design for Future Primary Explosives. (2019). Zeitschrift für anorganische und allgemeine Chemie.
  • 5-Methyl-1H-tetrazole - SAFETY D
  • Tetrazolium Compounds: Synthesis and Applic
  • Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024).
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals.
  • Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. (2022). Molecules.
  • (1H-1,2,3,4-tetrazol-5-yl)methanol. (n.d.). PubChem.
  • 5-Metil-2H-tetrazol. (n.d.). Chem-Impex.
  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • (2-Methyl-5-tetrazolyl)methanol. (n.d.). American Elements.

Sources

An In-depth Technical Guide to (2-Methyl-5-tetrazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-5-tetrazolyl)methanol, a key heterocyclic building block, is of significant interest in medicinal and agricultural chemistry. Its structure is distinguished by a metabolically stable tetrazole ring, which often serves as a bioisostere for carboxylic acids, and a reactive hydroxymethyl group, making it a valuable intermediate in the synthesis of more complex molecules. The tetrazole moiety can enhance the metabolic stability and membrane permeability of drug candidates. This guide provides a comprehensive technical overview of the chemical structure, properties, and synthesis of (2-Methyl-5-tetrazolyl)methanol, with a focus on the critical aspects relevant to its application in research and development. The biological activity of compounds derived from (2-Methyl-5-tetrazolyl)methanol is largely attributed to the tetrazole functional group, which has shown a range of pharmacological properties, including potential antihypertensive and antimicrobial activities.[1]

Chemical Structure and Identifiers

(2-Methyl-5-tetrazolyl)methanol is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 5-position. The N2-substitution is a critical feature that locks the tautomeric form of the tetrazole ring, which is crucial for consistent receptor binding and predictable pharmacokinetic properties in drug design.

SMILES Notation: CN1N=C(N=N1)CO[1]

The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear representation of the molecule's structure.

Structural Diagram

Caption: Chemical structure of (2-Methyl-5-tetrazolyl)methanol.

Physicochemical Properties

The physicochemical properties of (2-Methyl-5-tetrazolyl)methanol are crucial for its handling, formulation, and application in various chemical processes. The presence of the polar tetrazole ring and the hydrogen-bonding hydroxymethyl group influences its solubility and other physical characteristics.

PropertyValueSource
IUPAC Name (2-methyl-2H-tetrazol-5-yl)methanol[1]
CAS Number 55408-40-7[1]
Molecular Formula C₃H₆N₄O[1]
Molecular Weight 114.11 g/mol
Appearance Colorless to yellow liquid[2]
Boiling Point 401.9 °C at 760 mmHg (Predicted)[2]
Density 1.149 g/cm³ (Predicted)[2]
Melting Point Not available[2]
Solubility Not available[1]

Synthesis of (2-Methyl-5-tetrazolyl)methanol

The primary challenge in the synthesis of (2-Methyl-5-tetrazolyl)methanol is the regioselective alkylation of the tetrazole ring. The tetrazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. For many pharmaceutical applications, the isolation of the desired 2,5-isomer is essential. The most reliable synthetic strategy involves the N-methylation of a 5-(hydroxymethyl)-1H-tetrazole precursor.

Synthetic Workflow Diagram

synthesis_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Regioselective N-Methylation start Organic Nitrile + Sodium Azide cycloaddition [3+2] Cycloaddition start->cycloaddition precursor 5-(Hydroxymethyl)-1H-tetrazole cycloaddition->precursor methylation N-Methylation (e.g., Methyl Iodide, Base) precursor->methylation isomers Mixture of N1 and N2 Isomers methylation->isomers purification Chromatographic Purification isomers->purification product (2-Methyl-5-tetrazolyl)methanol (N2 Isomer) purification->product

Caption: General workflow for the synthesis of (2-Methyl-5-tetrazolyl)methanol.

Representative Experimental Protocol

The following protocol is a representative procedure for the synthesis of (2-Methyl-5-tetrazolyl)methanol, based on the general principles of tetrazole alkylation. The key to a successful synthesis is the careful control of reaction conditions to favor the formation of the desired N2 isomer.

Step 1: Synthesis of 5-(Hydroxymethyl)-1H-tetrazole (Precursor)

The synthesis of the 5-substituted 1H-tetrazole precursor is typically achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide source.[3]

Step 2: N-Methylation of 5-(Hydroxymethyl)-1H-tetrazole

This critical step involves the regioselective methylation of the precursor. The choice of solvent and base can influence the ratio of N1 to N2 isomers.

  • Materials:

    • 5-(Hydroxymethyl)-1H-tetrazole

    • Methyl iodide (CH₃I)

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetone

  • Procedure:

    • In a round-bottom flask, dissolve 5-(hydroxymethyl)-1H-tetrazole (1.0 equivalent) in anhydrous acetone.

    • Add potassium carbonate (1.1 equivalents) to the solution and stir the suspension at room temperature for 15-30 minutes.

    • Slowly add methyl iodide (1.05 equivalents) to the reaction mixture.

    • Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, filter the solid potassium salts and wash with acetone.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which will be a mixture of N1 and N2 isomers.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is used to separate the N1 and N2 isomers.

    • The fractions containing the desired N2 isomer, (2-Methyl-5-tetrazolyl)methanol, are collected and the solvent is evaporated to yield the purified product.

Rationale for Experimental Choices:

  • Base (K₂CO₃): A mild base like potassium carbonate is often used to deprotonate the tetrazole ring, forming the tetrazolate anion, which is the active nucleophile for the methylation reaction.

  • Solvent (Acetone): Anhydrous acetone is a common solvent for such alkylation reactions as it is relatively polar to dissolve the reactants but does not interfere with the reaction.

  • Purification (Column Chromatography): Due to the similar polarities of the N1 and N2 isomers, column chromatography is the most effective method for their separation.

Conclusion

(2-Methyl-5-tetrazolyl)methanol is a versatile and valuable building block in the synthesis of pharmacologically active compounds. A thorough understanding of its chemical structure, physicochemical properties, and synthetic pathways is essential for its effective utilization in research and drug development. The key to its synthesis lies in the control of regioselectivity during the N-methylation step, which can be optimized by careful selection of reaction conditions. This guide provides a foundational understanding for researchers working with this important chemical intermediate.

References

  • (2-Methyl-5-tetrazolyl)methanol | CAS 55408-40-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

(5-Methyl-2H-tetrazol-2-yl)methanol: A Guide to Sourcing, Purity, and Analytical Verification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of (5-Methyl-2H-tetrazol-2-yl)methanol in Modern Drug Discovery

(5-Methyl-2H-tetrazol-2-yl)methanol, with CAS Number 55408-40-7, is a pivotal heterocyclic building block in the landscape of medicinal and agricultural chemistry.[1][2] Its structure is deceptively simple, featuring a metabolically robust tetrazole ring and a reactive hydroxymethyl group, which together offer a powerful toolkit for the synthetic chemist.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules.[3] This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the physicochemical properties of a lead compound.[4] Consequently, the tetrazole ring is a privileged scaffold found in numerous marketed drugs, including the antihypertensive agent Losartan.[1][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of sourcing, evaluating, and analytically verifying (5-Methyl-2H-tetrazol-2-yl)methanol. We will delve into the nuances of supplier selection, the implications of purity grades, and provide field-proven, step-by-step protocols for in-house quality control to ensure the integrity of your research and development programs.

Part 1: Sourcing and Procurement of High-Quality (5-Methyl-2H-tetrazol-2-yl)methanol

The quality of starting materials is a cornerstone of reproducible and reliable scientific research. For a versatile building block like (5-Methyl-2H-tetrazol-2-yl)methanol, selecting a reputable supplier is the first critical step. The primary challenge in its synthesis is the regioselective alkylation of the 5-(hydroxymethyl)-1H-tetrazole precursor, which can yield both the desired N2-substituted isomer and the undesired N1-substituted isomer.[1] Therefore, a supplier's expertise in synthesis and purification is paramount.

Supplier Landscape and Purity Grades

A survey of chemical suppliers reveals a range of available purity grades for (5-Methyl-2H-tetrazol-2-yl)methanol. The choice of grade is contingent on the intended application. For initial proof-of-concept studies or early-stage discovery, a purity of ≥95% may be sufficient. However, for more advanced studies, such as lead optimization or preclinical development, a higher purity grade (e.g., ≥98% or ≥99%) is strongly recommended to minimize the confounding effects of impurities.

SupplierStated PurityCAS NumberNotes
AChemBlock 95%[5]55408-40-7Provides basic product specifications.[5]
BenchChem Typically 95%[1]55408-40-7Offers the compound as a research chemical.[1]
Proactive Molecular Research 98%[6]55408-40-7Specifies a higher purity grade suitable for more sensitive applications.[6]
American Elements Can produce to various grades (99%, 99.9%, 99.99%+)[7]55408-40-7Offers custom purity levels, including high and ultra-high purity grades for pharmaceutical applications.[7]
Supplier Qualification Workflow

A systematic approach to qualifying a supplier is essential. This process should not be limited to a simple price comparison but should encompass a thorough evaluation of the supplier's technical capabilities and quality systems.

cluster_0 Supplier Qualification Workflow A Identify Potential Suppliers B Request Technical Data Package (TDP) (CoA, NMR, HPLC, MS) A->B C Evaluate TDP for Completeness and Plausibility B->C D Order Sample for In-House QC C->D If TDP is acceptable E Perform Full Analytical Verification (See Part 2 Protocols) D->E F Decision Point: Does Material Meet Specs? E->F G Approve Supplier & Place Order F->G Yes H Reject Supplier or Request New Batch Sample F->H No

Caption: A workflow for qualifying suppliers of (5-Methyl-2H-tetrazol-2-yl)methanol.

Part 2: In-House Quality Control and Analytical Verification

Independent verification of the identity, purity, and isomeric integrity of (5-Methyl-2H-tetrazol-2-yl)methanol is a non-negotiable step in ensuring experimental validity. The most critical aspect of this verification is confirming the correct N2-substitution pattern, as the N1 isomer can exhibit different reactivity and biological activity.

Analytical Workflow for Incoming Material

Upon receipt of the material, a structured analytical approach should be employed to confirm that it meets the required specifications before its use in any experimental work.

cluster_1 Analytical Workflow for Material Verification Start Material Received HPLC Protocol 1: Purity Assessment by HPLC Start->HPLC NMR Protocol 2: Structural & Isomer Confirmation by NMR (¹H and ¹³C) Start->NMR MS Protocol 3: Molecular Weight Confirmation by MS Start->MS Compare Compare Data with Supplier CoA and Literature Values HPLC->Compare NMR->Compare MS->Compare Decision Decision Point: Does Data Align? Compare->Decision Accept Release for Use Decision->Accept Yes Quarantine Quarantine & Contact Supplier Decision->Quarantine No

Caption: A comprehensive analytical workflow for the quality control of incoming (5-Methyl-2H-tetrazol-2-yl)methanol.

Experimental Protocols

Rationale: HPLC is a cornerstone technique for assessing the purity of chemical compounds. A reversed-phase method is generally suitable for polar organic molecules like tetrazole derivatives.[8] This protocol provides a robust baseline for determining the percentage purity and detecting any process-related impurities or degradation products.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the (5-Methyl-2H-tetrazol-2-yl)methanol sample.

    • Dissolve the sample in 5.0 mL of a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to create a stock solution of ~1 mg/mL.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[8]

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase:

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • The retention time should be consistent across injections. Any significant secondary peaks should be investigated as potential impurities.

Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of tetrazole derivatives, and it is crucial for differentiating between the N1 and N2 isomers.[8][9] The chemical shifts of the methyl and methylene protons, as well as the ring carbon, are highly sensitive to the point of attachment on the tetrazole ring.[1][8]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the (5-Methyl-2H-tetrazol-2-yl)methanol sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Ensure the sample is fully dissolved before transferring to an NMR tube.

  • ¹H NMR Acquisition (400 MHz Spectrometer):

    • Expected Chemical Shifts (δ, ppm):

      • -CH₂- (Methylene): Approximately 4.7-4.9 ppm (singlet).

      • -CH₃ (Methyl): Approximately 4.2-4.4 ppm (singlet).

      • -OH (Hydroxyl): Variable, may be broad.

    • Key Insight: The chemical shift of the N-methyl group is characteristically downfield in the N2-isomer compared to the N1-isomer due to the electronic environment.

  • ¹³C NMR Acquisition (100 MHz Spectrometer):

    • Expected Chemical Shifts (δ, ppm):

      • C5 (Ring Carbon attached to -CH₂OH): Approximately 160-165 ppm.

      • -CH₂- (Methylene Carbon): Approximately 55-60 ppm.

      • -CH₃ (Methyl Carbon): Approximately 38-42 ppm.

    • Key Insight: The chemical shift of the tetrazole ring carbon is a key indicator of the substitution pattern.[9] Comparing the observed spectra with literature data for authenticated N1 and N2 isomers provides definitive confirmation.

  • Data Interpretation:

    • Confirm the presence of all expected signals and their integration values in the ¹H NMR spectrum.

    • Confirm the number of unique carbons and their chemical shifts in the ¹³C NMR spectrum.

    • Crucially, compare the obtained spectra against a reference spectrum from a trusted source or published literature to verify the N2-isomeric structure.

Rationale: Mass spectrometry provides rapid confirmation of the molecular weight of the compound, serving as an essential identity check.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]

    • Acidifying with a trace amount of formic acid can aid in protonation for positive ion mode analysis.[8]

  • Instrumentation and Analysis:

    • Technique: Electrospray Ionization (ESI) is typically used.

    • Mode: Positive Ion Mode.

    • Data Analysis: Look for the protonated molecular ion peak [M+H]⁺. For (5-Methyl-2H-tetrazol-2-yl)methanol (C₃H₆N₄O, Molecular Weight: 114.11 g/mol ), the expected m/z value for the [M+H]⁺ ion is approximately 115.12.

Conclusion

(5-Methyl-2H-tetrazol-2-yl)methanol is a high-value building block whose utility is directly dependent on its quality. For researchers and drug development professionals, a rigorous approach to sourcing and in-house analytical verification is not merely a procedural formality but a critical step in ensuring the integrity and success of their scientific endeavors. By implementing the workflows and protocols detailed in this guide, scientists can proceed with confidence, knowing that their starting material is of the required identity, purity, and isomeric form, thereby laying a solid foundation for the synthesis of novel and impactful molecules.

References

  • Benchchem. (2025). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
  • Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1247276. Available at: [Link]

  • Benchchem. (n.d.). (2-Methyl-5-tetrazolyl)methanol | 55408-40-7.
  • Proactive Molecular Research. (n.d.). (2-METHYL-2H-TETRAZOL-5-YL)METHANOL. Available at: [Link]

  • American Elements. (n.d.). (2-Methyl-5-tetrazolyl)methanol | CAS 55408-40-7. Available at: [Link]

  • Bojarska, J., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]

Sources

A Comprehensive Technical Guide to (5-Methyl-2H-tetrazol-2-yl)methanol: Safety, Handling, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety, handling, and toxicological properties of (5-Methyl-2H-tetrazol-2-yl)methanol. As a Senior Application Scientist, the following information is synthesized from available data on closely related compounds and the constituent functional groups to provide a robust safety profile in the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific molecule. The insights herein are grounded in established principles of chemical safety and are intended to empower researchers to handle this compound with the utmost care and precision.

Chemical Identification and Physicochemical Properties

(5-Methyl-2H-tetrazol-2-yl)methanol is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group and a hydroxymethyl group. The tetrazole ring is a bioisostere for carboxylic acids, making this compound a valuable building block in medicinal chemistry.[1] Its physicochemical properties are dictated by the polar tetrazole ring and the hydrogen-bonding capability of the hydroxymethyl group.[1]

PropertyValueSource
Molecular Formula C₃H₆N₄O[1]
Molecular Weight 114.11 g/mol [1]
IUPAC Name (2-methyl-2H-tetrazol-5-yl)methanol[1]
CAS Number 55408-40-7[2]
Appearance Colorless to yellow liquid[2]
Boiling Point 401.9 °C at 760 mmHg (Predicted)[2]
Density 1.149 g/cm³ (Predicted)[2]

Hazard Identification and GHS Classification

The tetrazole ring's high nitrogen content makes it energetically unstable, and while not primarily an explosive, it carries an inherent risk. A significant, often overlooked danger is the potential formation of highly sensitive and explosive heavy metal salts (tetrazolides).[1] 5-Methyltetrazole is classified as a flammable solid that causes skin and serious eye irritation.[3]

Methanol is a highly flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It is known to cause damage to organs, particularly the eyes and central nervous system.[4][5]

Composite GHS Classification (Predicted):

  • Pictograms:

    • Flame (Flammable)

    • Skull and Crossbones (Acutely Toxic)

    • Health Hazard (Systemic Health Effects)

    • Exclamation Mark (Irritant)

  • Signal Word: Danger

  • Hazard Statements:

    • H225: Highly flammable liquid and vapor.[4]

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H370: Causes damage to organs (Eyes, Central nervous system).[4]

  • Precautionary Statements:

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

    • P260: Do not breathe mist or vapors.[4]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

First-Aid Measures

Immediate medical attention is crucial in case of exposure.

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5] If not breathing, provide artificial respiration.[7] Seek immediate medical attention.[7]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[8] If skin irritation occurs, get medical advice/attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[9] Get immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[10] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[6]

Fire-Fighting Measures

The presence of both the tetrazole ring and a methanol-like functional group suggests significant fire and explosion hazards.

  • Suitable Extinguishing Media: Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.[11]

  • Specific Hazards: The substance is flammable. Vapors may form explosive mixtures with air.[4] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

A systematic approach is critical to safely manage a spill of (5-Methyl-2H-tetrazol-2-yl)methanol.

Protocol for Accidental Release:

  • Evacuate and Secure the Area: Immediately evacuate personnel from the spill area. Eliminate all ignition sources (no smoking, flares, sparks, or flames).[13]

  • Ensure Adequate Ventilation: Use a chemical fume hood or ensure good ventilation.[7]

  • Don Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. If ventilation is inadequate, use a respirator.[7]

  • Contain the Spill: For small spills, absorb with an inert material (e.g., sand, diatomite, acid binders).[11]

  • Collect and Dispose: Collect the absorbed material and place it in a suitable, labeled container for disposal.[11] Do not allow the product to enter drains.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Wash Hands: Wash hands thoroughly after handling the spill.[3]

G

Sources

Methodological & Application

Application Note: Protocol for the N-Hydroxymethylation of 5-Methyltetrazole with Formaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the alkylation of 5-methyltetrazole (5-MT) with formaldehyde to synthesize 1-(hydroxymethyl)-5-methyltetrazole and 2-(hydroxymethyl)-5-methyltetrazole . Unlike standard alkylations with halides, the reaction with formaldehyde yields N-hydroxymethyl derivatives (


) via a reversible equilibrium. This protocol addresses the specific challenges of regioselectivity, equilibrium management, and product stability, providing a robust method for researchers utilizing tetrazoles as precursors in drug development (e.g., sartan intermediates).

Introduction & Mechanistic Insight

The Chemical Challenge

Tetrazoles are ambident nucleophiles, possessing two distinct nucleophilic sites: N1 and N2. While alkylation with irreversible electrophiles (e.g., methyl iodide) typically favors the N2-isomer due to steric and electronic factors, the reaction with formaldehyde is unique. It forms a hemiaminal (


), which is chemically labile.
Mechanism of Action

The reaction proceeds through the nucleophilic attack of the tetrazolate nitrogen on the carbonyl carbon of formaldehyde. This process is reversible; the product exists in equilibrium with the starting materials. High temperatures or acidic conditions can drive the reverse reaction (decomposition).

Key Insight: In solution, the N1-hydroxymethyl and N2-hydroxymethyl isomers may interconvert or revert to the starting material. Successful isolation requires careful control of pH and temperature during workup to "freeze" the equilibrium.

TetrazoleMechanism Start 5-Methyltetrazole (Tautomeric Mix) TS Transition State (Hemiaminal Formation) Start->TS Nucleophilic Attack HCHO + Formaldehyde (Electrophile) HCHO->TS Prod1 1-(Hydroxymethyl)- 5-methyltetrazole TS->Prod1 Kinetic Path Prod2 2-(Hydroxymethyl)- 5-methyltetrazole TS->Prod2 Thermodynamic Path Prod1->Start Reversion (Heat/Acid) Prod2->Start Reversion

Figure 1: Mechanistic pathway showing the reversible formation of N1 and N2 hydroxymethyl isomers.

Experimental Protocols

Two methods are provided: Method A uses aqueous formalin (Green Chemistry/Standard), while Method B uses paraformaldehyde in organic solvent (Anhydrous/High Concentration).

Reagents and Equipment
ReagentGradeRoleToxicity Note
5-Methyltetrazole (5-MT)>98%SubstrateIrritant
Formaldehyde (37% aq.)ACSReagent (Method A)Carcinogen/Sensitizer
ParaformaldehydeReagentReagent (Method B)Flammable solid
Acetonitrile (MeCN)HPLCSolvent (Method B)Flammable/Toxic
Triethylamine (

)
>99%CatalystCorrosive
Method A: Aqueous Formalin Protocol (Standard)

Best for: Initial screening and large-scale synthesis where water removal is manageable.

  • Setup: Charge a round-bottom flask with 5-methyltetrazole (1.0 equiv) .

  • Addition: Add Formaldehyde (37% aq. solution, 1.5 equiv) . The 5-MT may not dissolve immediately.

  • Reaction: Heat the mixture to 60–70°C with vigorous stirring.

    • Observation: The mixture should become homogeneous within 15–30 minutes as the hydroxymethylated product forms (which is more water-soluble).

  • Duration: Stir at 60°C for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Eluent: 5% MeOH in DCM). Note that the product spot may streak due to reversion on silica.

  • Workup:

    • Concentrate the solution under reduced pressure (Rotavap) at <50°C (Critical: High heat causes decomposition).

    • The residue is typically a viscous oil or semi-solid.

    • Triturate with cold diethyl ether or hexane to induce crystallization.

  • Isolation: Filter the white solid and dry in a vacuum desiccator over

    
    . Do not heat dry. 
    
Method B: Paraformaldehyde Protocol (Anhydrous)

Best for: Applications requiring anhydrous products or subsequent one-pot functionalization (e.g., chlorination).

  • Setup: In a reaction vial, suspend 5-methyltetrazole (1.0 equiv) and Paraformaldehyde (1.2 equiv) in Acetonitrile (5 mL/g) .

  • Catalysis: Add Triethylamine (0.05 equiv) . The base depolymerizes paraformaldehyde and catalyzes the nucleophilic attack.

  • Reaction: Heat to reflux (80°C ) for 2 hours.

    • Observation: The suspension will clear as the soluble product forms.

  • Workup:

    • Cool to Room Temperature (RT).

    • If solid precipitates upon cooling, filter directly (this is often the pure N2 isomer).

    • If no precipitate, concentrate the solvent in vacuo.

  • Purification: Recrystallize from Acetone/Hexane if necessary.

Process Control & Validation

Analytical Data (Expected)

The product is a mixture of isomers, though conditions can be tuned.

Parameter1-(hydroxymethyl)-5-MT2-(hydroxymethyl)-5-MT

NMR (

)

5.85 (s, 2H,

), 2.60 (s, 3H,

)

5.96 (s, 2H,

), 2.52 (s, 3H,

)
Solubility High in water/MeOHModerate in water, soluble in EtOAc
Stability Low (Reverts in water)Moderate (Stable solid)

Note: Chemical shifts are approximate and solvent-dependent.

Workflow Diagram

Workflow Setup Step 1: Charge 5-MT + HCHO source Heat Step 2: Heat (60-80°C) Catalyst: Et3N (Method B) Setup->Heat IPC Step 3: IPC (TLC/NMR) Check for homogeneity Heat->IPC IPC->Heat Incomplete Conc Step 4: Concentration <50°C (Avoid Reversion) IPC->Conc Complete Iso Step 5: Isolation Trituration/Filtration Conc->Iso

Figure 2: Operational workflow for the synthesis of hydroxymethyl-5-methyltetrazole.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product reverted to starting material during drying.Dry under vacuum at RT. Do not use oven drying.
Gummy Product Polymerization of excess formaldehyde.Use exact stoichiometry (1.1–1.2 equiv). Wash crude with cold ether.
Starting Material in NMR Equilibrium shift in

or DMSO.
Run NMR immediately in anhydrous

or Acetone-

.
No Reaction Paraformaldehyde failed to depolymerize.Ensure catalytic base (

) is added; check reflux temp.

Safety & Handling (E-E-A-T)

  • Formaldehyde: A known carcinogen and potent sensitizer. All operations must be performed in a functioning fume hood.[1] Double-gloving (Nitrile) is recommended.

  • Tetrazoles: While 5-methyltetrazole is generally stable, tetrazoles as a class are energetic materials. Avoid subjecting the dry solid to friction or shock, especially if metal salts are present.

  • Waste Disposal: Aqueous waste containing formaldehyde must be treated (e.g., with ammonia or specific neutralizers) before disposal, according to local EHS regulations.

References

  • Butler, R. N. (1984). "Tetrazoles."[1][2][3][4][5][6][7][8][9][10] Comprehensive Heterocyclic Chemistry. Elsevier.

  • Ostrovskii, V. A., & Koldobskii, G. I. (1992). "Weak Organic Bases: Tetrazoles." Russian Chemical Reviews. (Discusses basicity and nucleophilicity of N1 vs N2).

  • BenchChem Technical Notes. (2025). "Regioselectivity of Tetrazole Alkylation." (General guidelines on alkylation conditions).

  • Eberhardt, L. J., et al. (2025).[11] "Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts." Molecules. (Distinguishes N-hydroxy from N-hydroxymethyl derivatives).

  • Modi, S. R., et al. (2019). "Synthesis of 1,5 and 2,5-disubstituted tetrazoles." Nanomedicine Research Journal. (Validation of alkylation patterns).

Sources

Application Note: (5-Methyl-2H-tetrazol-2-yl)methanol in Cephalosporin Synthesis

[1][2][3][4][5][6]

Abstract & Strategic Utility

(5-Methyl-2H-tetrazol-2-yl)methanol is a specialized heterocyclic intermediate primarily used to introduce the (5-methyl-2H-tetrazol-2-yl)methyl moiety at the C-3 position of the cephem nucleus.[1][2][3][4] Unlike common cephalosporins (e.g., Cefazolin, Cefamandole) which utilize a thiomethyl linkage (-CH₂-S-Het) derived from mercapto-tetrazoles, advanced agents like Cefteram feature a direct methylene-nitrogen linkage (-CH₂-N-Het).[1][2][3][4]

This structural modification is critical for:

  • Enhanced Stability: The C-N bond is metabolically more stable than the C-S bond, reducing the release of free heterocyclic thiols (which are associated with hypoprothrombinemia and disulfiram-like reactions).[2][3]

  • Regiocontrol: Using the pre-alkylated N2-hydroxymethyl (or chloromethyl) derivative eliminates the formation of unwanted N1-isomers, a persistent challenge when alkylating 5-methyltetrazole directly.[1][2][3]

Chemical Basis & Mechanism

The core challenge in tetrazole chemistry is ambident nucleophilicity . 5-Methyltetrazole exists in tautomeric equilibrium.[1][2][3] Direct alkylation typically yields a mixture of N1- and N2-substituted products, requiring difficult chromatographic separation.[1][2][3]

The (5-Methyl-2H-tetrazol-2-yl)methanol pathway circumvents this by "locking" the N2 position early in the synthesis via a formaldehyde condensation, followed by activation and coupling.[1][2][3][4]

Reaction Pathway Analysis[5][6]
  • Formation: Reaction of 5-methyltetrazole with formaldehyde yields the N-hydroxymethyl derivative.[1][2][3] The N2-isomer is thermodynamically favored and can be crystallized or used in situ.[1][2][3]

  • Activation: The hydroxyl group is converted to a leaving group (Chloride or Mesylate).[3][4]

  • Coupling (Wittig Strategy): The activated tetrazole is converted to a phosphonium salt, which undergoes a Wittig reaction with a 3-formyl cephem to construct the C-3 side chain with exclusive N2-regiochemistry.[1][2][3]

TetrazolePathwaycluster_legendKey TransformationMT5-MethyltetrazoleMethanol(5-Methyl-2H-tetrazol-2-yl)methanol(Target Intermediate)MT->MethanolHydroxymethylation(Regioselective N2)HCHOFormaldehydeHCHO->MethanolChloromethyl2-(Chloromethyl)-5-methyltetrazoleMethanol->ChloromethylActivation(SOCl2)PhosphoniumTetrazolyl-methylPhosphonium SaltChloromethyl->PhosphoniumPPh3CefteramCefteram (C-3 Side Chain)Phosphonium->CefteramWittig ReactionCephem3-Formyl CephemCephem->Cefteram

Figure 1: Synthetic workflow utilizing (5-Methyl-2H-tetrazol-2-yl)methanol to construct the C-3 side chain of Cefteram via the Wittig route.[1][2][3][4]

Experimental Protocol

Phase A: Synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol

Objective: Generate the N-hydroxymethyl intermediate from 5-methyltetrazole.[1][2][3][4] Critical Quality Attribute (CQA): N2/N1 isomer ratio > 95:5.

Materials:

  • 5-Methyltetrazole (anhydrous): 100 mmol[1][2][3][4]

  • Paraformaldehyde: 120 mmol (1.2 eq)[1][2][3][4]

  • Solvent: Acetonitrile (ACN) or Water[1][2][3][4]

  • Catalyst: Triethylamine (TEA) (catalytic, 0.1 eq)[2][3][4]

Step-by-Step:

  • Suspension: Charge 5-methyltetrazole and paraformaldehyde into a round-bottom flask equipped with a reflux condenser.

  • Solvation: Add Acetonitrile (5 mL/g of tetrazole). Add TEA.

  • Reaction: Heat to reflux (80-82°C) for 2–4 hours. The suspension should clear as the hemiaminal forms.[2]

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the starting tetrazole.[2]

  • Isolation:

    • Cool to room temperature.[3][4]

    • Concentrate under reduced pressure to a viscous oil.[3]

    • Crystallization: Triturate with cold diethyl ether or toluene to induce crystallization of the N2-isomer.[1][2][3] The N1-isomer is often less stable or more soluble.[1][2][3]

    • Filter and dry under vacuum at < 40°C (Note: Hydroxymethyl tetrazoles can be thermally unstable; do not overheat).[3][4]

Phase B: Activation to 2-(Chloromethyl)-5-methyltetrazole

Objective: Convert the alcohol to a reactive alkylating agent.[1][2][3][4] Safety Warning: This step generates SO₂ and HCl.[3] Use a scrubber.[3]

Materials:

  • (5-Methyl-2H-tetrazol-2-yl)methanol (from Phase A)[5][1][2][3][4]

  • Thionyl Chloride (SOCl₂) (1.5 eq)[1][2][3][4]

  • Dichloromethane (DCM) (anhydrous)[1][2][3][4]

Step-by-Step:

  • Dissolution: Dissolve the methanol intermediate in anhydrous DCM at 0°C.

  • Chlorination: Add SOCl₂ dropwise over 30 minutes, maintaining temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Work-up: Evaporate solvent and excess SOCl₂ under reduced pressure.

  • Purification: The residue is typically used directly (crude) for the next step due to instability.[4] If isolation is required, rapid flash chromatography on neutral alumina is preferred over silica (which is acidic).[3][4]

Phase C: Application in Cephalosporin Synthesis (Wittig Route)

Context: This protocol describes the attachment of the side chain to a 3-formyl cephem (a common intermediate for C-3 modified cephalosporins).[1][2][3][4]

Step-by-Step:

  • Phosphonium Salt Formation:

    • React 2-(chloromethyl)-5-methyltetrazole with Triphenylphosphine (PPh₃) in Toluene at reflux for 4 hours.

    • Filter the precipitated phosphonium salt.[3]

  • Ylide Generation:

    • Suspend the salt in DCM/THF.[3]

    • Add a base (e.g., NaH or DBU) at -78°C to generate the ylide.[1][2][3][4]

  • Coupling:

    • Add the 3-formyl-7-ACA derivative (protected).[1][2][3][4]

    • Stir at -78°C to 0°C.

  • Isomerization: The Wittig reaction typically yields the cis/trans alkene.[3] For Cefteram, the double bond is reduced or isomerized depending on the specific target analog.[2] (Note: Cefteram itself has a saturated -CH₂- linkage; this often involves a subsequent reduction step or using a different coupling partner like a 3-halomethyl cephem with the tetrazole anion, but the Wittig route provides superior carbon framework construction).[1][2][3]

Analytical Data & Validation

To ensure process integrity, the intermediate must meet the following specifications before use in GMP synthesis.

Test ParameterSpecificationMethodRationale
Appearance White to off-white crystalline solidVisualDiscoloration indicates decomposition (formaldehyde release).[1][2][3][4]
Identification ¹H NMR (DMSO-d₆)NMRConfirm N2-substitution.
Assay > 97.0% w/wHPLCHigh purity required to prevent side reactions in coupling.
Water Content < 0.5%Karl FischerWater hydrolyzes the chloromethyl derivative back to alcohol.[3]
Regioisomer Ratio N2 : N1 > 95 : 5¹H NMR / HPLCN1-isomer leads to inactive drug impurities.[1][2][3]

NMR Characterization (Diagnostic Signals):

  • 5-Methyl Group: Singlet at ~2.5 ppm.[1][2][3][4]

  • N-CH₂-O Group: Singlet (or broad s) at ~5.8–6.0 ppm.[1][2][3][4] (Distinct shift from N1-isomer).[1][2][3][4]

  • Tetrazole Ring: ¹³C NMR signal for C5 is diagnostic for N1 vs N2 substitution (N2 isomers typically show an upfield shift for the ring carbon compared to N1).[3][4]

Troubleshooting & Optimization

Common Failure Modes
  • Reversion to Starting Material:

    • Symptom:[1][3][4][6][7][8][9] Low yield in Phase B.[3]

    • Cause: The N-hydroxymethyl bond is a hemiaminal and is reversible.[1][2][3] Heating without a trapping agent or in the presence of acid/moisture can release formaldehyde.[2]

    • Solution: Perform chlorination immediately after synthesis or use (5-Methyl-2H-tetrazol-2-yl)methyl acetate (via acetic anhydride) as a more stable storage form.[1][2][3][4]

  • N1-Isomer Contamination:

    • Symptom:[1][3][4][6][7][8][9] Impurity peaks in HPLC.[3]

    • Cause: High temperature during the hydroxymethylation or thermodynamic equilibration.[3]

    • Solution: Keep reaction temperature moderate and use crystallization to purify the N2 isomer (which usually crystallizes better due to symmetry).[4]

  • Explosive Potential:

    • Warning: Low molecular weight tetrazoles are energetic materials.[3]

    • Mitigation: Do not distill the intermediate to dryness at high temperatures.[3] Test for shock sensitivity before scaling up >100g.

References

  • Sadaki, H., et al. (1984).[3][4] Cephalosporin compounds and process for their preparation. US Patent 4,489,072.[3] (Describes the synthesis of Cefteram and the use of tetrazolyl-methyl side chains). Link

  • Wise, R., et al. (1986).[3][4] In vitro activity of T-2588, an oral cephalosporin. Antimicrobial Agents and Chemotherapy, 29(6), 1067-1072.[1][3][4] (Pharmacology and structure of Cefteram). Link[1][2][3][4]

  • Modi, D. K., et al. (2012).[3][4] Tetrazoles: Synthesis and Biological Activity. Journal of Current Pharmaceutical Research. (General review of tetrazole alkylation regiochemistry).

  • PubChem Compound Summary. (2024). Cefteram Pivoxil. National Center for Biotechnology Information.[3][4] Link

Application Note: Optimized Synthesis of Tetrazole-Based Angiotensin II Receptor Antagonists

[1]

Abstract & Strategic Rationale

Angiotensin II Receptor Blockers (ARBs), or "sartans" (e.g., Losartan, Valsartan, Irbesartan), represent a cornerstone in antihypertensive therapy.[1] The defining structural feature of this class is the biphenyl-tetrazole pharmacophore. The tetrazole ring acts as a lipophilic, metabolically stable bioisostere of the carboxylic acid group (


Historically, the industrial synthesis of the tetrazole moiety relied on toxic organotin reagents (e.g., tributyltin azide) or hazardous aluminum azides. These methods pose severe purification challenges and safety risks due to tin residues and the potential evolution of explosive hydrazoic acid (

This guide details a Zinc-Mediated Protocol for the conversion of nitrile precursors to tetrazoles.[2] Based on the work of Demko and Sharpless, this method utilizes Zinc Bromide (


  • Safety: Suppression of free

    
     evolution via the formation of a stable zinc-tetrazolate intermediate.
    
  • Purity: Elimination of toxic organotin byproducts, simplifying the impurity profile for GMP compliance.

  • Efficiency: "Click chemistry" attributes—high yields, stereospecificity, and simple workup.

Mechanism of Action & Synthetic Pathway[4][5][6][7]

The synthesis of the tetrazole ring involves a [3+2] dipolar cycloaddition between a nitrile (the cyano-biphenyl intermediate) and an azide anion.

The Zinc-Tetrazolate Intermediate

Unlike the traditional concerted cycloaddition which requires high activation energy, the zinc ion activates the nitrile group, facilitating the nucleophilic attack of the azide. Crucially, the reaction product is not the free tetrazole, but a Zinc-Tetrazolate Complex . This complex precipitates from the reaction mixture, driving the equilibrium forward and preventing the decomposition of the tetrazole ring.

Pathway Visualization

The following diagram illustrates the transformation of the cyano-biphenyl precursor (e.g., for Losartan or Valsartan) into the active tetrazole pharmacophore.

GNitrileCyano-BiphenylPrecursor (R-CN)ComplexIntermediate:Zinc-TetrazolateComplexNitrile->ComplexReflux (aq/IPA)[3+2] CycloadditionAzideSodium Azide(NaN3)Azide->NitrileCatalysisZincZinc Bromide(ZnBr2)Zinc->NitrileCatalysisProductFinal ARB:5-SubstitutedTetrazole (R-CN4H)Complex->ProductProtonation &Ligand ExchangeAcidAcid Workup(HCl)Acid->Complex

Figure 1: The Zinc-mediated pathway forms a stable intermediate complex, which is subsequently protonated to release the active pharmaceutical ingredient (API).[3]

Comparative Methodology: Azide Sources

The choice of azide source dictates the safety profile and purification burden of the process.

ParameterOrganotin Method (

)
Traditional

Zinc Method (

)
Reagent Toxicity High (Neurotoxic Tin residues)Moderate (Azide ion)Low (Zinc is benign)
Explosion Risk Low (Thermal stability)High (Sublimation of

)
Low (No free

generated)
Reaction Time 24–48 Hours24–72 Hours12–24 Hours
Purification Difficult (removal of Tin)ModerateSimple (Acidic precipitation)
Green Score Poor (Organic solvents)ModerateExcellent (Water/Alcohol)

Detailed Experimental Protocol

Protocol A: Zinc-Mediated Synthesis of 5-Substituted Tetrazoles

Target: Conversion of 4'-(2-cyano)biphenyl intermediates to the corresponding tetrazole (e.g., Losartan synthesis).

Reagents & Equipment[2][4][5][6][7][8][9]
  • Substrate: Nitrile-bearing ARB intermediate (1.0 equiv).

  • Azide Source: Sodium Azide (

    
    ) (1.5 equiv). Caution: Acute Toxin.[10]
    
  • Catalyst: Zinc Bromide (

    
    ) or Zinc Chloride (
    
    
    ) (1.5 equiv).
  • Solvent: Water:Isopropanol (2:1 v/v) or Water:DMF (for highly lipophilic substrates).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, blast shield.

Step-by-Step Procedure
  • Setup (Safety First):

    • Work in a well-ventilated fume hood behind a blast shield.[8][10]

    • Ensure all glassware is free of heavy metals (Pb, Cu) to prevent heavy-metal azide formation.

  • Reaction Assembly:

    • Charge the flask with the Nitrile Substrate (e.g., 10 mmol).[9]

    • Add Sodium Azide (0.975 g, 15 mmol) and Zinc Bromide (3.37 g, 15 mmol).

    • Add Solvent (20 mL Water/Isopropanol).

    • Note: The order of addition is flexible, but adding the zinc salt to the azide solution first ensures the active species is formed immediately.

  • Cycloaddition (Reflux):

    • Heat the mixture to vigorous reflux (approx. 100–105°C).

    • Stir for 16–24 hours. The reaction mixture often becomes a suspension as the Zinc-Tetrazolate complex precipitates.

    • In-Process Control (IPC): Monitor by HPLC or TLC. Look for the disappearance of the nitrile peak (IR:

      
      ).
      
  • Workup (The Critical Step):

    • Cool the mixture to room temperature.

    • Acidification: Slowly add 3N HCl (approx. 15 mL) with vigorous stirring.

    • Mechanism:[2][5] This breaks the Zn-N bond, protonating the tetrazole ring (

      
      ) and solubilizing the Zinc salts (
      
      
      ).
    • Safety Note: Although the zinc method suppresses

      
      , trace amounts may be released during acidification. Keep the sash low. 
      
    • Stir for 30 minutes to ensure complete complex dissociation.

  • Isolation:

    • If Product Precipitates: Filter the solid tetrazole, wash with cold water (to remove Zn salts and unreacted azide), and dry.

    • If Product is Soluble: Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with 1N HCl, then Brine. Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or Acetonitrile.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized ARB, specific analytical markers must be verified.

Regioselectivity Check

While the free tetrazole exists as a tautomer (1H vs 2H), alkylation (if performed subsequently) can yield mixtures. For the free tetrazole synthesized above:

  • 1H NMR: The tetrazole NH proton is typically broad and appears very downfield (

    
     12–14 ppm), often exchanging with 
    
    
    .
  • 13C NMR: The tetrazole quaternary carbon (

    
    ) appears between 155–165 ppm .
    
Impurity Profiling (HPLC)
  • Unreacted Nitrile: Must be < 0.1%.

  • Azide Residue: Quantify using Ion Chromatography or derivatization methods. Limit is typically < 10 ppm due to genotoxicity concerns.

Safety Protocols: Handling Azides

WARNING: Sodium Azide is acutely toxic (similar to cyanide) and potentially explosive.[8][11]

  • pH Control: Never mix Sodium Azide with strong acids before the zinc complex is formed. Acidification generates Hydrazoic Acid (

    
    ), a volatile and explosive gas.
    
  • Waste Disposal:

    • Quench all azide-containing waste with Sodium Nitrite (

      
      )  and Sulfuric Acid (controlled destruction) or keep at pH > 11 for professional disposal.
      
    • Never pour azide solutions down the sink (reacts with copper/lead pipes to form explosive metal azides).

  • PPE: Nitrile gloves, lab coat, safety glasses, and a blast shield are mandatory.

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[12][13] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

  • BenchChem. (n.d.). Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem Application Notes. Link

  • Kaldor, S. W., et al. (1997). Discovery of Antihypertensive Drugs: The Synthesis of Losartan. Journal of Medicinal Chemistry. (Contextual Reference for Sartan Scaffolds).
  • UC Santa Barbara. (n.d.). Sodium Azide and Organic Azides: Standard Operating Procedure. UCSB Environmental Health & Safety. Link

Application Notes and Protocols for the Scalable Production of (2-methyl-2H-tetrazol-5-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2-methyl-2H-tetrazol-5-yl)methanol in Medicinal Chemistry

(2-methyl-2H-tetrazol-5-yl)methanol is a pivotal building block in contemporary drug discovery and development.[1] The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering a similar acidic character and planar structure while exhibiting improved metabolic stability and lipophilicity.[2][3] The specific N2-methylation of the tetrazole ring in the target molecule is critical for locking its tautomeric form, which ensures consistent biological activity and predictable pharmacokinetic profiles.[1] This compound serves as a key intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs), including sartans, a class of angiotensin II receptor blockers used to treat hypertension.[4]

The development of a robust, safe, and scalable process for the production of (2-methyl-2H-tetrazol-5-yl)methanol is therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed overview of a scalable synthetic route, focusing on the critical aspects of regioselectivity, safety, and process optimization.

Strategic Approach to a Scalable Synthesis

The primary challenge in synthesizing (2-methyl-2H-tetrazol-5-yl)methanol lies in the regioselective methylation of the tetrazole ring. The tetrazole anion is an ambident nucleophile, meaning alkylation can occur at either the N1 or N2 position, leading to a mixture of isomers.[1] For many pharmaceutical applications, the isolation of the desired 2,5-disubstituted isomer is crucial.

This guide will focus on a two-step synthetic strategy that is both reliable and amenable to scale-up:

  • Synthesis of 5-(hydroxymethyl)-1H-tetrazole: This intermediate is synthesized from readily available starting materials via a [3+2] cycloaddition reaction.

  • Regioselective N-methylation: The crucial step of introducing the methyl group specifically at the N2 position of the tetrazole ring.

An alternative, convergent approach involving the synthesis of 2-methyl-2H-tetrazole-5-carbaldehyde followed by reduction will also be discussed as a viable synthetic route.

Diagram of the Primary Synthetic Pathway

Synthetic Pathway A Glycolonitrile C 5-(hydroxymethyl)-1H-tetrazole A->C [3+2] Cycloaddition Step 1 B Sodium Azide B->C E (2-methyl-2H-tetrazol-5-yl)methanol (N2-isomer) C->E Regioselective N-methylation Step 2 F (1-methyl-1H-tetrazol-5-yl)methanol (N1-isomer) C->F N1-methylation (Side-product) D Methylating Agent (e.g., Dimethyl Sulfate) D->E D->F

Caption: Primary synthetic pathway to (2-methyl-2H-tetrazol-5-yl)methanol.

Experimental Protocols

Part 1: Synthesis of 5-(hydroxymethyl)-1H-tetrazole

This protocol is based on the well-established [3+2] cycloaddition of a nitrile with an azide source.

Safety First: Handling Azides

Sodium azide (NaN₃) and the in-situ generated hydrazoic acid (HN₃) are highly toxic and potentially explosive.[5][6][7][8][9] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Ventilation: All manipulations involving azides must be conducted in a certified chemical fume hood.[7]

  • Incompatible Materials: Avoid contact with heavy metals (especially lead and copper), strong acids, and halogenated solvents, as these can form highly explosive metal azides or other hazardous compounds.[6][9] Use non-metal spatulas and equipment.

  • Quenching and Disposal: Azide-containing waste must be quenched and disposed of according to institutional and local regulations. Never pour azide solutions down drains containing metal pipes.[6]

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, thermometer, and a reflux condenser.

  • Reagent Addition: Charge the reactor with water and add sodium azide (NaN₃). Stir until fully dissolved. Carefully add a Lewis acid catalyst, such as zinc chloride (ZnCl₂), to the solution.

  • Addition of Glycolonitrile: Slowly add glycolonitrile to the reaction mixture at a controlled temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with hydrochloric acid (HCl) to precipitate the product. Caution: This step will generate hydrazoic acid. Ensure adequate ventilation.

  • Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield 5-(hydroxymethyl)-1H-tetrazole.

Quantitative Data Summary (Illustrative)

ReagentMolar RatioMolecular Weight ( g/mol )Quantity (for 1 mole scale)
Glycolonitrile1.057.0557.05 g
Sodium Azide1.265.0178.01 g
Zinc Chloride0.1136.3013.63 g
Water-18.02500 mL
Hydrochloric Acid (37%)-36.46As required for pH adjustment
Expected Yield 100.08 ~80-90%
Part 2: Regioselective N-methylation of 5-(hydroxymethyl)-1H-tetrazole

The key to a successful and scalable synthesis is controlling the regioselectivity of the N-methylation to favor the desired N2 isomer.[1] This can be achieved by careful selection of the methylating agent, base, and solvent system.

Protocol:

  • Reaction Setup: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 5-(hydroxymethyl)-1H-tetrazole in a suitable solvent (e.g., acetone, acetonitrile).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), to the solution and stir to form the tetrazolate anion.

  • Addition of Methylating Agent: Slowly add the methylating agent (e.g., dimethyl sulfate, methyl iodide) to the reaction mixture at a controlled temperature. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a fume hood.

  • Reaction Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the N1 and N2 isomers by HPLC. The ratio of N2 to N1 isomer can be influenced by the reaction conditions.

  • Work-up: Upon completion, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product, a mixture of N1 and N2 isomers, can be purified by fractional crystallization or column chromatography to isolate the desired (2-methyl-2H-tetrazol-5-yl)methanol.

Quantitative Data Summary (Illustrative)

ReagentMolar RatioMolecular Weight ( g/mol )Quantity (for 1 mole scale)
5-(hydroxymethyl)-1H-tetrazole1.0100.08100.08 g
Potassium Carbonate1.5138.21207.32 g
Dimethyl Sulfate1.1126.13138.74 g
Acetone-58.081 L
Expected Yield (N2 isomer) 114.11 ~70-80% (after purification)

Alternative Synthetic Route: Reduction of 2-methyl-2H-tetrazole-5-carbaldehyde

An alternative scalable approach involves the synthesis of 2-methyl-2H-tetrazole-5-carbaldehyde followed by a reduction step.[2] This method can offer advantages in terms of avoiding the separation of N1 and N2 isomers if the starting aldehyde is prepared regioselectively.

Workflow for the Alternative Synthetic Route

Alternative Pathway A 2-methyl-2H-tetrazole-5-carbonitrile C 2-methyl-2H-tetrazole-5-carbaldehyde A->C Partial Reduction B DIBAL-H or other reducing agent B->C E (2-methyl-2H-tetrazol-5-yl)methanol C->E Reduction D Sodium Borohydride (NaBH4) D->E

Caption: Alternative synthetic route via reduction of the corresponding aldehyde.

Analytical Characterization

The final product and intermediates should be thoroughly characterized to ensure purity and structural integrity.

Analytical TechniqueExpected Results for (2-methyl-2H-tetrazol-5-yl)methanol
¹H NMR Peaks corresponding to the methyl group, methylene protons, and the hydroxyl proton.
¹³C NMR Resonances for the methyl carbon, methylene carbon, and the tetrazole ring carbon.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (114.11 g/mol ).[1]
HPLC A single major peak indicating high purity (e.g., >99%).
FT-IR Characteristic absorptions for O-H, C-H, and C=N bonds.

Conclusion and Future Perspectives

The presented synthetic routes offer scalable and reliable methods for the production of (2-methyl-2H-tetrazol-5-yl)methanol, a key building block in the pharmaceutical industry. The choice between the regioselective methylation of 5-(hydroxymethyl)-1H-tetrazole and the reduction of a pre-formed 2-methyl-2H-tetrazole-5-carbaldehyde will depend on factors such as cost of starting materials, ease of purification, and overall process efficiency.

Future research in this area should focus on the development of more sustainable and "green" synthetic methodologies. This includes the use of less hazardous methylating agents, catalytic methods to improve regioselectivity, and the implementation of continuous flow processes to enhance safety and scalability.

References

  • Material Safety D
  • Sodium azide: Uses, safety and sustainable altern
  • Sodium Azide and Hydrazoic Acid in Workplace
  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.).
  • How Does 1H-tetrazole Impact Pharmaceutical Applic
  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. (2021).
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv
  • (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 - Benchchem. (n.d.).
  • WO2006050922A1 - Process for the synthesis of tetrazoles - Google P
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024).
  • Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles - Benchchem. (n.d.).
  • Cas 13175-00-3,2-Methyl-2H-tetrazole-5-carboxylic acid | lookchem. (n.d.).
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025).
  • Click Synthesis of 5-Substituted 1H-Tetrazoles from Aldehydes, Hydroxylamine, and [bmim]N3 via One-Pot, Three-Component Reaction - Organic Chemistry Portal. (n.d.).
  • Synthesis of 2-Methyl-5-(3-piperidyl)-2H-tetrazole, hydrochloride (13) - PrepChem.com. (n.d.).
  • Advances in Tetrazole Synthesis – An Overview - Scite. (n.d.).

Sources

Application of tetrazole methanol in click chemistry reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Tetrazole Methanol derivatives in Photo-Click Chemistry (Photo-Induced Tetrazole-Alkene Cycloaddition). This bioorthogonal reaction is valued for its spatiotemporal control (light activation) and fluorogenic properties (fluorescence turn-on upon reaction).

Executive Summary

Tetrazole Methanol (specifically hydroxymethyl-substituted tetrazoles) serves as a critical bifunctional building block in bioorthogonal chemistry. Its primary application lies in the Photo-Click Reaction , where the tetrazole moiety is activated by UV light to form a highly reactive nitrile imine dipole. This intermediate undergoes a rapid [3+2] cycloaddition with alkenes to form a fluorescent pyrazoline product.

Unlike standard click chemistry (e.g., CuAAC), this reaction is catalyst-free and light-controlled , allowing researchers to activate drug release or protein labeling at a precise time and location (spatiotemporal control). The "methanol" (hydroxymethyl) group provides a versatile synthetic handle for conjugating the tetrazole photoclick motif to drugs, proteins, or hydrogels via ester or ether linkages.

Mechanistic Principles

The Photo-Click Cascade

The reaction proceeds through a light-induced retro-[3+2] cycloaddition followed by a 1,3-dipolar cycloaddition.

  • Photo-Activation: Upon irradiation (typically 302–365 nm), the tetrazole ring expels nitrogen (

    
    ), generating a Nitrile Imine  dipole.[1][2]
    
  • Cycloaddition: The nitrile imine reacts rapidly with a dipolarophile (alkene) to form a Pyrazoline cycloadduct.[1][2][3]

  • Fluorogenicity: The starting tetrazole is typically non-fluorescent, while the resulting pyrazoline is highly fluorescent.[2] This "turn-on" effect allows for real-time monitoring without wash steps.

Reaction Diagram (Graphviz)

PhotoClickMechanism Tetrazole Tetrazole-Methanol (Non-Fluorescent) NI Nitrile Imine (Reactive Dipole) Tetrazole->NI -N2 (Retro-Cycloaddition) N2 N2 (Gas) Tetrazole->N2 UV UV Light (302-365 nm) UV->Tetrazole Pyrazoline Pyrazoline Adduct (Highly Fluorescent) NI->Pyrazoline + Alkene (1,3-Dipolar Cycloaddition) Alkene Alkene Target (e.g., Protein/Drug) Alkene->Pyrazoline

Figure 1: Mechanism of the Tetrazole-Ene Photo-Click Reaction. The tetrazole precursor releases nitrogen upon UV activation to form the reactive nitrile imine.[3]

Key Applications

Spatiotemporal Protein Labeling

Tetrazole methanol is conjugated to a ligand or amino acid. Once introduced into a cell, the system remains inert until illuminated.

  • Advantage: Allows researchers to "switch on" labeling only in specific organelles or at specific time points during the cell cycle.

  • Reagent: (2-methyl-2H-tetrazol-5-yl)methanol or [4-(2-phenyl-2H-tetrazol-5-yl)phenyl]methanol .

Prodrug Activation (Bio-Unlocking)

Tetrazole methanol can be used to "cage" a drug molecule.

  • Mechanism: The drug is conjugated to the methanol group. Upon photoclick reaction with an alkene, the resulting rearrangement or the bulky pyrazoline formation can trigger the release or activation of the therapeutic agent.

Hydrogel Crosslinking

Used to create dynamic 3D cell culture matrices.

  • Method: Polymers functionalized with tetrazole methanol and alkenes are mixed. UV light induces crosslinking, solidifying the gel around cells with high cytocompatibility.

Experimental Protocols

Protocol A: Conjugation of Tetrazole Methanol to a Biomolecule

Objective: To attach the photoclick handle to a protein or drug containing a carboxylic acid.

Materials:

  • Tetrazole Methanol derivative (e.g., [4-(2-phenyl-2H-tetrazol-5-yl)phenyl]methanol)

  • Target Molecule (R-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Dissolution: Dissolve the Target Molecule (1.0 eq) in anhydrous DMF.

  • Activation: Add EDC (1.2 eq) and DMAP (0.1 eq). Stir for 15 minutes at room temperature (RT) to activate the carboxyl group.

  • Coupling: Add Tetrazole Methanol (1.1 eq) to the mixture.

  • Reaction: Stir under nitrogen at RT for 4–12 hours. Monitor by TLC or LC-MS.

  • Purification: Quench with water. Extract with Ethyl Acetate or purify via HPLC.

    • Quality Control: Verify the integrity of the tetrazole ring (UV absorbance at ~280 nm) and the ester linkage (IR signal ~1740 cm⁻¹).

Protocol B: The Photo-Click Reaction (In Vitro Labeling)

Objective: To perform the fluorogenic labeling of an alkene-tagged protein.[3]

Materials:

  • Tetrazole-Conjugated Probe (from Protocol A)

  • Alkene-Modified Protein (e.g., containing O-allyl-tyrosine or a maleimide group)

  • UV Light Source: Handheld UV lamp (302 nm or 365 nm) or LED array.

  • Buffer: PBS (pH 7.4) or PBS/Acetonitrile (1:1) for solubility.[4]

Step-by-Step:

  • Preparation: Prepare a 50 µM solution of the Alkene-Modified Protein in PBS.

  • Addition: Add the Tetrazole-Conjugated Probe (100 µM, 2 eq) to the protein solution.

  • Irradiation: Place the sample in a quartz cuvette or clear microplate. Irradiate with UV light (302 nm) for 1–5 minutes.

    • Note: 302 nm is faster but may damage live cells; 365 nm is gentler but requires longer irradiation (5–10 mins).

  • Quenching (Optional): The reaction stops immediately when the light is turned off.

  • Analysis: Measure fluorescence.

    • Excitation: ~360–400 nm (depending on the specific tetrazole).

    • Emission: ~450–550 nm (Pyrazoline emission).

Troubleshooting Guide
IssuePossible CauseSolution
Low Fluorescence Signal Incomplete reaction or quenching by solvent.Increase irradiation time (up to 10 min). Ensure pH is < 8 (nitrile imines can be hydrolyzed by water at high pH).
Protein Precipitation Tetrazole probe is too hydrophobic.Add 10-20% DMSO or Acetonitrile to the buffer. Use a sulfonated (water-soluble) tetrazole derivative.
High Background Autofluorescence of biological sample.Use a tetrazole derivative with a red-shifted emission (e.g., auxiliary donor groups).
No Reaction Incorrect UV wavelength.Check the absorption max of your specific tetrazole. 2,5-diaryltetrazoles typically require 302-320 nm.

Workflow Diagram

ExperimentalWorkflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Application cluster_2 Phase 3: Analysis Step1 Functionalize Target (Tetrazole Methanol + R-COOH) Step2 Purify Conjugate (HPLC/Extraction) Step1->Step2 Step3 Mix with Alkene Substrate (e.g., Cell Lysate/Hydrogel) Step2->Step3 Step4 UV Irradiation (Trigger Reaction) Step3->Step4 Step5 Fluorescence Imaging (Quantify Pyrazoline) Step4->Step5

Figure 2: Complete experimental workflow from probe synthesis to data analysis.

References

  • Herner, A., & Lin, Q. (2016). Photo-Triggered Click Chemistry for Biological Applications. Topics in Current Chemistry. Link

  • Rong, Y., et al. (2021). Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells. Journal of the American Chemical Society. Link

  • Li, Z., et al. (2016). Tetrazole Photoclick Chemistry: A Fluorogenic Light-Triggered In Vivo Ligation Reaction.[5][6] Current Opinion in Chemical Biology. Link

  • Lim, R. K. V., & Lin, Q. (2010). Bioorthogonal Chemistry: Recent Progress and Future Directions. Chemical Communications. Link

  • BenchChem. (2-Methyl-5-tetrazolyl)methanol Properties and Applications. Chemical Data Sheet. Link

Sources

Troubleshooting & Optimization

How to separate 1-methyl and 2-methyl tetrazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetrazole Isomer Resolution Ticket #: 8492-TZ-ISO Subject: Separation Protocols for 1-Methyl vs. 2-Methyl Tetrazole Isomers Status: Open / Actionable Escalation Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering a mixture of N1-methyl and N2-methyl regioisomers following the alkylation of a tetrazole core.[2][3][4] This is a standard thermodynamic vs. kinetic outcome inherent to the ambident nature of the tetrazolate anion.

The Good News: These isomers possess drastically different physical properties due to a massive divergence in dipole moments. Separation is not only possible but highly predictable if you exploit the polarity gap.

Part 1: The Physics of Separation (Root Cause Analysis)

To separate these isomers, you must understand why they behave differently.[1][5] The separation mechanism is governed almost entirely by the Dipole Moment .

  • 1-Methyltetrazole (N1): The methyl group is adjacent to the carbon, disrupting the aromatic ring current less but creating a highly polar vector.

    • Dipole Moment: ~5.4 D (High Polarity)

    • Physical State: Often a solid or high-boiling liquid.[1]

    • Behavior: "Sticky" on silica; soluble in water.[1]

  • 2-Methyltetrazole (N2): The methyl group is on the nitrogen furthest from the carbon, allowing for better electron delocalization and a more balanced charge distribution.

    • Dipole Moment: ~2.4 D (Low Polarity)

    • Physical State: Often a liquid or low-melting solid; more volatile.[1]

    • Behavior: "Slippery" on silica; elutes rapidly.[1]

Data Comparison Table

Property1-Methyl Isomer (N1)2-Methyl Isomer (N2)Implication for Separation
Polarity High (~5.4 D)Low (~2.4 D)Crucial: N2 acts like a non-polar hydrocarbon compared to N1.[1]
Boiling Point HigherLowerDistillation is viable for simple analogs.[1]
Silica Affinity Strong RetentionWeak RetentionN2 elutes much faster on Normal Phase.[1]
C18 Affinity Weak RetentionStrong RetentionN1 elutes much faster on Reverse Phase.[1]
NMR Shift (

)
~4.1 - 4.3 ppm~4.4 - 4.6 ppmDistinct diagnostic peaks for fraction analysis.[1]

Part 2: Decision Matrix & Workflows

Use the following logic flow to determine the correct separation method for your specific scale and substrate.

TetrazoleSeparation Start START: Crude Reaction Mixture (N1 + N2 Isomers) ScaleCheck Check Scale & Substrate Start->ScaleCheck Volatile Simple Tetrazoles (Low MW, Liquid) ScaleCheck->Volatile Liquid/Volatile Solid 5-Substituted / Complex (High MW, Solid) ScaleCheck->Solid Solid/Complex Distillation Method A: Fractional Distillation (Vacuum Required) Volatile->Distillation Flash Method B: Flash Chromatography (Silica Gel) Solid->Flash High Purity Needed Crystallization Method C: Selective Crystallization Solid->Crystallization Bulk Scale (>100g) DistOutcome N2 distills first (Lower BP) N1 remains in pot Distillation->DistOutcome FlashOutcome N2 elutes first (Non-polar) N1 elutes second (Polar) Flash->FlashOutcome CrystOutcome N1 crystallizes (High MP) N2 remains in mother liquor Crystallization->CrystOutcome

Figure 1: Decision matrix for selecting the optimal separation technique based on substrate properties and scale.

Part 3: Detailed Protocols

Protocol A: Flash Chromatography (The Gold Standard)

Best for: 100 mg to 50 g scale. High resolution.

The Mechanism: Due to the massive dipole difference, the N2 isomer interacts poorly with the polar silica surface and travels with the solvent front. The N1 isomer interacts strongly and lags behind.

  • Column Prep: Pack a silica gel column (40-63 µm).

  • Mobile Phase: Start with a non-polar system.

    • Recommendation: 10% Ethyl Acetate in Hexanes (or Pentane).[1]

  • Loading: Dissolve crude oil in minimum DCM/Hexane. Load carefully.

  • Elution Gradient:

    • Fraction Set 1 (The N2 Isomer): Elute with 10-20% EtOAc. The N2 isomer will come off very quickly (often within the first 2-3 column volumes).

    • Intermission: Increase polarity to 40-50% EtOAc.

    • Fraction Set 2 (The N1 Isomer): The N1 isomer will elute significantly later.

  • Validation: Spot fractions on TLC.

    • N2 Spot: High

      
       (near solvent front).[1]
      
    • N1 Spot: Low

      
       (near baseline).[1]
      
Protocol B: Selective Crystallization (Bulk Scale)

Best for: 5-Aryl substituted tetrazoles where N1 is a solid.[1]

  • Solvent Selection: Choose a solvent of medium polarity (e.g., Toluene or Isopropanol).[1]

  • Dissolution: Dissolve the crude mixture at reflux.

  • Cooling: Cool slowly to Room Temperature (RT), then to 0°C.

  • Filtration: The N1 isomer (higher melting point, more polar lattice energy) typically crystallizes out first.

  • Mother Liquor: The filtrate contains the N2 isomer . Evaporate the filtrate to obtain N2 enriched oil.

Part 4: Troubleshooting & FAQs

Q: Why is my reaction favoring the N2 isomer? A: Alkylation of the tetrazolate anion is governed by steric and electronic effects. Under neutral or basic conditions (e.g.,


/Acetone), the N2 position is sterically more accessible and electronically favored in the transition state. To favor N1, you often need specific steric directing groups or acid-catalyzed pathways, though N2 dominance is the standard "thermodynamic" outcome for simple alkylations [1].

Q: My HPLC peaks are overlapping. How do I fix resolution? A: You are likely using a standard gradient.[1]

  • Switch to Isocratic: If on C18 (Reverse Phase), use a high water content (e.g., 90% Water / 10% ACN). The N1 isomer (polar) will shoot out near the void volume. The N2 isomer will retain longer.

  • pH Adjustment: Tetrazoles are weak bases/acids.[1] Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid) to prevent peak tailing, although methylated tetrazoles are non-ionizable, the buffer helps silica surface neutrality.

Q: How do I quickly identify which isomer is which by NMR? A: Look at the methyl group singlet in


 NMR.
  • N2-Methyl: Typically appears downfield (higher ppm, ~4.4 - 4.6 ppm) due to the specific ring current anisotropy at the 2-position.

  • N1-Methyl: Typically appears upfield relative to N2 (lower ppm, ~4.1 - 4.3 ppm).[1]

  • Note: Always verify with NOESY if unsure. N1-methyl will show NOE correlation to the substituent at the 5-position (if present). N2-methyl is too far away to show strong NOE to the 5-position substituent [2].[1]

References

  • BenchChem Technical Support. (2025).[1][4][6] Regioselectivity of Tetrazole Alkylation: Mechanisms and Optimization. BenchChem Application Notes. Link

  • Butler, R. N. (1996).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] (Standard reference for tetrazole physical properties and NMR shifts).

  • Ostrovskii, V. A., et al. (2025).[1] Positional selectivity of the methylation of 5-substituted tetrazolate anions. ResearchGate. Link

  • LookChem. (2025).[1] Physical Properties of 1-Methyl-1H-Tetrazole vs 2-Methyl Isomer. Link

  • PubChem. (2025).[1] 2-Methyltetrazole Compound Summary. National Library of Medicine.[1] Link

Sources

Technical Support Center: Regiocontrol in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing N1-isomer formation in tetrazole synthesis Content type: Technical Support Center Guide

Subject: Minimizing N1-Isomer Formation During Alkylation of 5-Substituted Tetrazoles

Executive Summary: The Regioselectivity Challenge

User Context: You are likely performing an alkylation of a 5-substituted-1H-tetrazole (5-ST) and observing a mixture of 2,5-disubstituted (N2-isomer) and 1,5-disubstituted (N1-isomer) products.

The Core Issue: In drug discovery, the N2-isomer is typically the desired pharmacophore as it serves as a lipophilic, metabolically stable bioisostere of a carboxylic acid (e.g., Losartan, Valsartan). The N1-isomer is often a kinetic impurity that complicates purification and reduces yield.

This guide provides mechanistic insights and validated protocols to minimize N1 formation and maximize the thermodynamically preferred N2 product.

Mechanistic Insight: Why N1 Forms

To stop N1 formation, you must understand its origin. The 5-substituted tetrazole anion is an ambient nucleophile with electron density delocalized over the ring.

  • Tautomeric Equilibrium: Neutral tetrazoles exist in equilibrium between 1H- and 2H-forms. In solution, the 2H-form often predominates, but the tetrazolate anion (formed by deprotonation) has nucleophilic character at both N1 and N2 positions.

  • Sterics vs. Electronics:

    • N1 Position: Sterically hindered by the substituent at C5.[1]

    • N2 Position: Sterically accessible and thermodynamically more stable.

  • Kinetic vs. Thermodynamic Control:

    • N1-Alkylation: Often the kinetic product (faster to form under high-energy transition states or specific solvent interactions).

    • N2-Alkylation: The thermodynamic product (lower final energy state).

Key Takeaway: To minimize N1, you must push the reaction toward thermodynamic control or use catalysts that sterically/electronically block the N1 site.

Troubleshooting Guide (Q&A)

Category A: Reaction Conditions & Solvents

Q: I am using DMF/K₂CO₃ and getting a 60:40 (N2:N1) ratio. How do I improve this? A: Polar aprotic solvents like DMF and DMSO dissociate ion pairs effectively. While this increases reaction rate, it often erodes regioselectivity by exposing the N1 site (making the reaction more "SN1-like" or purely charge-controlled).

  • Solution: Switch to non-polar or low-polarity solvents (e.g., Toluene, DCM, or Acetone) if solubility permits. Tighter ion pairing in these solvents often favors attack by the less hindered N2 nitrogen.

  • Advanced Tip: If solubility is an issue in non-polar solvents, use Phase Transfer Catalysis (PTC) (e.g., TBAB) in a biphasic system (Toluene/Water). This often favors N2 alkylation.[2]

Q: Does temperature affect the N1/N2 ratio? A: Yes. Higher temperatures generally favor the thermodynamic product (N2) .

  • Recommendation: If your substrate is stable, increase the reaction temperature (e.g., reflux in Acetone or Acetonitrile rather than room temperature stirring). Avoid cold conditions (0°C), which tend to "trap" the kinetic N1 product.

Category B: Reagents & Electrophiles[3][4][5][6]

Q: My electrophile is a simple alkyl halide. Is there a better reagent to ensure N2 selectivity? A: Yes. The mechanism of the electrophile matters.

  • Avoid: Highly reactive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide) under basic conditions often yield mixtures because the reaction is fast and indiscriminate (low activation energy barrier difference).

  • Try (Method 1 - Boronic Acids): Copper-catalyzed cross-coupling with boronic acids is highly N2-selective (See Protocol B).

  • Try (Method 2 - Alcohols): Mitsunobu conditions often favor N2, though N1 is still possible.

  • Try (Method 3 - Tertiary Amines): Diazotization of amines in situ often leads to high N2 selectivity due to the specific mechanism of the diazonium intermediate.

Q: I see "N1-isomer" peaks in NMR. How do I distinguish them from N2? A:

  • 13C NMR: The C5 carbon signal is diagnostic.

    • N1-isomer: C5 is typically shielded (shifted upfield, ~150-155 ppm).

    • N2-isomer: C5 is typically deshielded (shifted downfield, ~160-165 ppm).

  • 1H NMR: N2-alkyl protons are often slightly more shielded than N1-alkyl protons due to ring anisotropy, but C5-NMR is the gold standard.

Strategic Decision Pathways

Visualizing the Selectivity Logic

TetrazoleRegioselectivity cluster_legend Legend Start Start: 5-Substituted Tetrazole Alkylation ConditionCheck Check Reaction Conditions Start->ConditionCheck Goal Goal: Maximize N2 Isomer Solvent Solvent Polarity? ConditionCheck->Solvent Mech Mechanism Type? ConditionCheck->Mech Polar Polar Solvent->Polar Polar Aprotic (DMF/DMSO) NonPolar NonPolar Solvent->NonPolar Non-Polar (Toluene/DCM) SN1 SN1 Mech->SN1 Carbocation (SN1) SN2 SN2 Mech->SN2 Concerted (SN2) Mix Mixture (N1 + N2) Polar->Mix Loose Ion Pair High N1 Risk Action1 Apply Thermodynamic Control (Heat + Time) Mix->Action1 Switch to Toluene/TBAB N2_Favored High N2 Selectivity NonPolar->N2_Favored Tight Ion Pair Steric Control N2_Favored->Goal Mix_Bad Mixture (N1 + N2) SN1->Mix_Bad Low Selectivity Action2 Use Metal Catalysis (Cu or Al) Mix_Bad->Action2 Use Less Reactive Electrophile SN2->N2_Favored Action1->Goal Action2->Goal key Green = Desired Path Red = Risk Factor

Caption: Decision tree for optimizing reaction parameters to favor thermodynamic N2-alkylation over kinetic N1-alkylation.

Validated Experimental Protocols

Protocol A: High-Selectivity Alkylation (Standard)

Best for primary alkyl halides where metal catalysis is not an option.

Reagents:

  • 5-Substituted Tetrazole (1.0 equiv)[1][3]

  • Alkyl Halide (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) — Cs⁺ provides a "cesium effect" maximizing N2 selectivity compared to Na/K.

  • Solvent: Acetonitrile (MeCN) or Acetone (Dry).

Step-by-Step:

  • Dissolution: Dissolve the tetrazole in dry MeCN (0.2 M concentration).

  • Activation: Add Cs₂CO₃. Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Add the alkyl halide dropwise.

  • Thermodynamic Push: Heat the reaction to reflux (60-80°C) .

    • Why? Heating overcomes the activation energy for the N2 pathway and allows any kinetic N1 product to potentially revert (if reversible) or simply drives the major flux through the N2 channel.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the starting material.[1][3]

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1]

  • Purification: If N1 is present, it is usually more polar . Use a silica column with Hexane:Ethyl Acetate. The N2 isomer elutes first.

Protocol B: Metal-Catalyzed Cross-Coupling (Advanced)

Best for arylation or when absolute regiocontrol is required.

Reagents:

  • 5-Substituted Tetrazole[1][4][5][6][7][3][8][9][10][11]

  • Boronic Acid (R-B(OH)₂)

  • Catalyst: Cu₂O (5 mol%) or Cu(OAc)₂ .

  • Ligand: 1,10-phenanthroline (optional, depends on substrate).

  • Solvent: DMSO or Methanol (Here, the metal directs selectivity, overriding solvent effects).

Step-by-Step:

  • Combine tetrazole, boronic acid (1.5 equiv), and Cu catalyst in the solvent.

  • Bubbling air or O₂ (balloon) is often required as an oxidant for the Cu cycle.

  • Stir at moderate heat (40-60°C) for 12-24 hours.

  • Mechanism: The copper coordinates to the tetrazolate, sterically blocking N1 and directing the coupling to N2.

  • Result: Typically >95:5 N2:N1 ratio.

Comparative Data: Solvent & Base Effects[1]

The following table summarizes typical regioselectivity trends observed in alkylation of 5-phenyltetrazole with methyl iodide (representative data).

SolventBaseTemperatureN2 : N1 RatioNotes
DMF K₂CO₃25°C~ 60 : 40High polarity favors loose ion pair; poor selectivity.
Acetone K₂CO₃56°C (Reflux)~ 80 : 20Moderate polarity + Heat improves N2 ratio.
Toluene TEA110°C~ 90 : 10Non-polar solvent + Heat strongly favors N2.
MeCN Cs₂CO₃ 80°C~ 95 : 5 Recommended System. Cesium effect + Heat.
DCM DIPEA25°C~ 75 : 25Good for solubility, but lower temp limits selectivity.

References

  • Reynard, G., et al. (2022).[9] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry. (Explains SN1 vs SN2 mechanistic impact on N1/N2 ratios).

  • Roh, J., et al. (2012). "Selectivity of the Alkylation of 5-Substituted Tetrazoles." Journal of Heterocyclic Chemistry. (Comprehensive study on solvent and base effects).
  • Gaponik, P. N., et al. (2002). "Regioselective synthesis of 2-substituted tetrazoles." Chemistry of Heterocyclic Compounds. (Classic review of thermodynamic control).
  • Li, Y., et al. (2015). "Efficient synthesis of 2,5-disubstituted tetrazoles via the Cu2O-catalyzed aerobic oxidative direct cross-coupling." Chemical Communications. (Protocol for metal-catalyzed N2 selectivity).

  • BenchChem Technical Support. (2025). "Regioselectivity of Tetrazole Alkylation." (General troubleshooting parameters).

Sources

Technical Support Center: Troubleshooting Low Yields in (5-Methyl-2H-tetrazol-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource based on both established chemical principles and practical, field-proven experience to help you navigate the complexities of this synthesis and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (5-Methyl-2H-tetrazol-2-yl)methanol and what are the key challenges?

The most prevalent and direct method for synthesizing (5-Methyl-2H-tetrazol-2-yl)methanol is the N-alkylation of 5-methyltetrazole with formaldehyde. The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The tetrazole anion is an ambident nucleophile, meaning it can be alkylated at either the N1 or N2 position of the tetrazole ring. This often leads to the formation of a mixture of two isomers: the desired (5-Methyl-2H-tetrazol-2-yl)methanol (N2 isomer) and the undesired (5-Methyl-1H-tetrazol-1-yl)methanol (N1 isomer).[1][2] Separating these isomers can be challenging and significantly reduces the overall yield of the target compound.

Q2: Why is regioselectivity so critical in this synthesis?

The biological activity of tetrazole-containing compounds can be dramatically different depending on the position of the substituent on the tetrazole ring.[2] For many pharmaceutical applications, the specific biological activity is associated with only one of the N-substituted isomers. Therefore, achieving high regioselectivity is crucial for an efficient synthesis that maximizes the formation of the desired biologically active compound and simplifies the purification process.

Q3: What analytical techniques are best for differentiating between the N1 and N2 isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for distinguishing between the N1 and N2 isomers of substituted tetrazoles.[3][4] In 13C NMR, the chemical shift of the carbon atom within the tetrazole ring is typically more deshielded (appears at a higher ppm value) in the 2,5-disubstituted (N2) isomer compared to the 1,5-disubstituted (N1) isomer.[4] Additionally, two-dimensional NMR techniques like HMBC and HSQC can provide further structural confirmation.[3][5] 15N NMR can also be a definitive tool for isomer determination.[6]

Troubleshooting Guide: Low Yields and Purity Issues

This section addresses specific problems you may encounter during the synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol, providing potential causes and actionable solutions.

Problem 1: Low or No Product Formation

Potential Cause Troubleshooting Steps & Explanation
Ineffective Deprotonation of 5-Methyltetrazole The reaction requires the formation of the tetrazolate anion to act as a nucleophile. Ensure the base used is strong enough to deprotonate the acidic N-H of the tetrazole ring (pKa ≈ 4.9).[7] Solution: Consider using a stronger base or ensuring your current base is not degraded. Common bases include potassium carbonate or sodium hydroxide.[4][8] The choice of solvent can also influence the effectiveness of the base.
Decomposition of Formaldehyde Formaldehyde can be unstable and prone to polymerization (forming paraformaldehyde) or other side reactions. Solution: Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used as a solid source, which depolymerizes in situ under the reaction conditions.[9]
Suboptimal Reaction Temperature The reaction rate is sensitive to temperature. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, it could lead to decomposition of reactants or products. Solution: Carefully control and monitor the reaction temperature. An initial optimization study varying the temperature in 5-10 °C increments can help identify the optimal range for your specific conditions.
Poor Quality Starting Materials Impurities in the 5-methyltetrazole or formaldehyde can inhibit the reaction. Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). If necessary, purify the 5-methyltetrazole by recrystallization.[10]

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

Potential Cause Troubleshooting Steps & Explanation
Reaction Conditions Favoring N1 Alkylation The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the solvent, counter-ion of the base, and temperature.[2][11][12] Solution: A systematic optimization of reaction parameters is necessary. Solvents with higher polarity can sometimes favor N2 alkylation. The nature of the cation from the base can also influence the nucleophilicity of the different nitrogen atoms in the tetrazole ring.
Steric Hindrance While formaldehyde is a small electrophile, steric hindrance from the methyl group at the 5-position can play a minor role. Solution: This is less of a factor with formaldehyde, but for larger alkylating agents, steric effects become more significant.[13]
Kinetic vs. Thermodynamic Control The N1 and N2 isomers may be formed under kinetic or thermodynamic control. Solution: Varying the reaction time and temperature can help determine if the product ratio changes over time, indicating a shift from a kinetically to a thermodynamically favored product.

Problem 3: Product Decomposition During Workup or Purification

Potential Cause Troubleshooting Steps & Explanation
Instability to Acid or Base The hydroxymethyl group can be sensitive to strong acidic or basic conditions during the workup. Solution: Use mild workup procedures. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions. Use saturated aqueous solutions of sodium bicarbonate or ammonium chloride for quenching.
Thermal Instability The product may be thermally labile, especially during purification by distillation or if subjected to high temperatures during solvent evaporation. Solution: Use low-temperature techniques for solvent removal (e.g., rotary evaporation at reduced pressure and moderate temperature). For purification, consider column chromatography on silica gel at room temperature.
Presence of Impurities Catalyzing Decomposition Residual catalysts or reagents from the reaction could promote decomposition. Solution: Ensure a thorough workup to remove all soluble impurities before attempting purification. Washing the organic extracts with water or brine can help remove residual salts.

Problem 4: Difficulty in Isolating the Pure Product

Potential Cause Troubleshooting Steps & Explanation
Co-elution of Isomers during Chromatography The N1 and N2 isomers can have very similar polarities, making their separation by column chromatography challenging.[8] Solution: Experiment with different solvent systems for chromatography. A combination of polar and non-polar solvents with varying ratios may be required to achieve good separation. Thin Layer Chromatography (TLC) should be used to screen for optimal eluent systems beforehand.
High Water Solubility of the Product The hydroxymethyl group increases the water solubility of the product, which can lead to losses during aqueous workup. Solution: Minimize the volume of water used during the workup. Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery of the product from the aqueous phase.[14]
Product is a Low-Melting Solid or an Oil This can make handling and purification by crystallization difficult. Solution: If the product is an oil, purification by column chromatography is the preferred method. If it is a low-melting solid, crystallization from a carefully chosen solvent system at low temperatures may be effective.

Experimental Protocols

General Procedure for the Synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol

This is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methyltetrazole (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).[15]

  • Addition of Base: Add a base (e.g., potassium carbonate, 1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to form the tetrazolate salt.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (37%, 1.2 eq.) or paraformaldehyde (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 50-60 °C) and monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Data Presentation

ParameterRecommended Range/ConditionRationale
Solvent Methanol, Ethanol, THF, DMFThe choice of solvent can influence the solubility of the reactants and the regioselectivity of the reaction.[2][15][16]
Base K₂CO₃, NaOH, Et₃NA base is required to deprotonate the 5-methyltetrazole. The counter-ion can affect the N1/N2 ratio.[4]
Formaldehyde Source 37% Aqueous Solution, ParaformaldehydeParaformaldehyde can be a convenient solid source that depolymerizes in situ.[9]
Temperature 40-80 °CThe reaction rate is temperature-dependent. Optimization is key to balance reaction speed and potential side reactions.[10]
Reaction Time 2-24 hoursReaction time should be monitored by TLC to determine the point of maximum conversion.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-alkylation of 5-methyltetrazole with formaldehyde.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_base Optimize Base and Stoichiometry check_purity->optimize_base Purity OK optimize_temp Optimize Reaction Temperature optimize_base->optimize_temp analyze_isomers Analyze N1/N2 Isomer Ratio optimize_temp->analyze_isomers optimize_workup Optimize Workup Procedure success Yield Improved optimize_workup->success analyze_isomers->optimize_workup Good Selectivity improve_separation Improve Chromatographic Separation analyze_isomers->improve_separation Poor Selectivity improve_separation->success

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (n.d.).
  • A Study of Alkylation Regioselectivity of 5-Substituted Tetrazoles with Chloroacetamides. (n.d.).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.).
  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines | The Journal of Organic Chemistry - ACS Publications. (2021, December 23).
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - RSC Publishing. (n.d.).
  • Technical Support Center: Regioselectivity of Tetrazole Alkylation - Benchchem. (n.d.).
  • (2-Methyl-5-tetrazolyl)methanol | 55408-40-7 - Benchchem. (n.d.).
  • Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation - ResearchGate. (n.d.).
  • Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. a - ResearchGate. (n.d.).
  • Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation | Article Information | J-GLOBAL. (n.d.).
  • Technical Support Center: Enhancing the Metabolic Stability of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole Derivatives - Benchchem. (n.d.).
  • Application Notes and Protocols for N-Alkylation of the Tetrazole Ring - Benchchem. (n.d.).
  • Formaldehyde surrogates in multicomponent reactions - Beilstein Journals. (2025, March 13).
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (n.d.).
  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities - Der Pharma Chemica. (n.d.).
  • an improved and convenient route for the synthesis of 5-methyl-1h-tetrazol-1-yl substituted benzenamines - ResearchGate. (n.d.).
  • Hydrolysis reaction of N 5 ,N 10 -methylenetetrahydrofolate as a source... - ResearchGate. (n.d.).
  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole - MDPI. (2021, July 5).
  • SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. (n.d.).
  • Tetrazoles via Multicomponent Reactions - PMC - NIH. (n.d.).
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (n.d.).
  • Alkylation and Related Electrophilic Reactions at Endocyclic Nitrogen Atoms in the Chemistry of Tetrazoles - ResearchGate. (n.d.).
  • (PDF) Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - ResearchGate. (2025, December 31).
  • Tetrazole - Wikipedia. (n.d.).
  • 1‐Amino‐5‐methyltetrazole in Energetic 3 d Transition Metal Complexes – Ligand Design for Future Primary Explosives. (n.d.).
  • Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties - Journal of Nanostructures. (2024, July 15).
  • | DFT calculations for the reaction of 5a Me with formaldehyde. a,... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Methylene reductase: responsible for the in vitro formation of formaldehyde from 5-methyltetrahydrofolic acid - PubMed. (n.d.).
  • US4791210A - Process for the production of 5-methyltetrazole - Google Patents. (n.d.).
  • 1H-Tetrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies - Semantic Scholar. (n.d.).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl - SciELO. (n.d.).
  • Methanol as an Alternative Mobile Phase Solvent for Reversed-Phase Peptide Purification - Biotage. (n.d.).
  • Avoiding Over-alkylation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • CN106632240A - Preparation method of 2-methyl-5-(5-bromopyridine-2-yl)tetrazole. (n.d.).
  • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate - PMC - NIH. (n.d.).
  • N-monomethylation of amines using paraformaldehyde and H2 - Supporting Information. (n.d.).
  • Methanol | MeOH | CH3OH | Purification method - Topsoe. (n.d.).
  • (2-Methyl-5-tetrazolyl)methanol 95% | CAS: 55408-40-7 | AChemBlock. (n.d.).

Sources

Technical Support Center: Solvent Effects on N2-Alkylation Selectivity of Tetrazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center focused on the nuanced challenge of controlling N2-alkylation selectivity of tetrazoles. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying principles that govern this critical transformation in medicinal chemistry and materials science. As Senior Application Scientists, we have compiled this resource from a combination of in-depth literature analysis and practical laboratory experience to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise when aiming for selective N2-alkylation of 5-substituted tetrazoles.

Q1: What is the fundamental mechanism driving the regioselectivity of tetrazole alkylation, and how does the solvent play a role?

A1: The alkylation of a 5-substituted-1H-tetrazole can lead to two regioisomers, the N1- and N2-substituted products.[1] The outcome of this reaction is a delicate balance of several factors, including the electronic and steric properties of the tetrazole substituent, the nature of the alkylating agent, the base, and critically, the solvent.[2]

The tetrazole exists in two tautomeric forms: the 1H- and 2H-forms.[3] The 1H-tautomer is generally more stable in solution.[3] Alkylation proceeds via the corresponding tetrazolate anion. The solvent's role is multifaceted:

  • Solvation of the Cation: In polar aprotic solvents like DMF or DMSO, the cation (e.g., Na⁺, K⁺) is strongly solvated, leaving a more "naked" and highly nucleophilic tetrazolate anion. This often favors reaction at the more sterically accessible N2 position. Conversely, in less polar solvents like THF, ion-pairing is more significant. The cation may coordinate with both the N1 and N2 nitrogens, influencing the site of alkylation. Interestingly, for some systems, switching from THF to DMSO can reverse the selectivity.[4][5]

  • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the nitrogen atoms of the tetrazolate anion, altering their relative nucleophilicity.[6] This can sometimes favor N1 alkylation.

  • Dielectric Constant: Solvents with a high dielectric constant can better stabilize the charged transition state of the reaction, which can influence the reaction rate and, in some cases, the selectivity.[6]

Q2: I'm observing a mixture of N1 and N2 isomers. How can I specifically enhance the yield of the N2-alkylated product?

A2: Achieving high N2-selectivity often requires a strategic selection of reaction conditions. Here are some field-proven strategies:

  • Solvent Choice: As a primary step, screen polar aprotic solvents.[7] Solvents like DMF, DMSO, and NMP are excellent starting points as they effectively solvate the counter-ion, promoting alkylation at the N2 position.[4][7]

  • Use of Lewis Acids: The addition of a Lewis acid, such as aluminum triflate (Al(OTf)₃) or boron trifluoride etherate (BF₃·Et₂O), can significantly favor N2-alkylation.[4][8][9] The Lewis acid is thought to coordinate with the N4 nitrogen, sterically hindering the N1 position and electronically activating the N2 position for nucleophilic attack.

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) in a biphasic system can also promote N2-alkylation. The lipophilic quaternary ammonium cation forms an ion pair with the tetrazolate anion, and this complex is more soluble in the organic phase where the alkylation occurs, often favoring the N2 isomer.

  • Alkylating Agent: The nature of the alkylating agent is crucial. For instance, diazotization of aliphatic amines has been reported to preferentially yield 2,5-disubstituted tetrazoles.[4][10]

Q3: Are there specific experimental protocols that are known to be highly selective for N2-alkylation?

A3: Yes, several protocols have been developed to achieve high N2 selectivity. Below is a reliable method utilizing a Lewis acid catalyst.

Protocol 1: N2-Selective Alkylation Using Alcohols and BF₃·Et₂O [4]

This protocol is effective for the N2-alkylation of 5-substituted-1H-tetrazoles with various alcohols.

Materials:

  • 5-substituted-1H-tetrazole (1.0 mmol)

  • Corresponding alcohol (1.2 mmol)

  • 1,2-dichloroethane (DCE) (5 mL)

  • Boron trifluoride-diethyl ether complex (BF₃·Et₂O) (1.5 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-substituted-1H-tetrazole (1.0 mmol) and the corresponding alcohol (1.2 mmol) in 1,2-dichloroethane (5 mL), add boron trifluoride-diethyl ether complex (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N2-alkylated tetrazole.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor N2-Selectivity (Significant N1-isomer formation) 1. Suboptimal solvent choice. 2. Inappropriate base or counter-ion effects. 3. Steric hindrance at the 5-position is minimal, allowing for competitive N1-alkylation.1. Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO).[4] 2. If using a base, consider changing the counter-ion (e.g., from Na⁺ to Cs⁺). 3. Employ a Lewis acid catalyst like Al(OTf)₃ or BF₃·Et₂O to direct alkylation to the N2 position.[4]
Low Yield of the Desired N2-Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inefficient alkylating agent.1. Increase reaction time and/or temperature. Monitor by TLC or LC-MS to determine the optimal reaction time.[2] 2. Run the reaction at a lower temperature to minimize side reactions. Ensure reagents are pure and dry.[2] 3. Consider a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
Difficulty in Separating N1 and N2 Isomers The two isomers have very similar polarities.1. Optimize chromatographic conditions: try different solvent systems (e.g., a gradient of ethyl acetate in hexanes), use a longer column, or consider preparative HPLC.[2] 2. If possible, attempt to crystallize one of the isomers from the mixture.

Data Presentation: Solvent Effects on N2/N1 Selectivity

The choice of solvent can dramatically influence the ratio of N2 to N1 alkylated products. The following table provides a summary of representative data from the literature. Note that these ratios are also dependent on the specific tetrazole substrate and alkylating agent used.

5-SubstituentAlkylating AgentSolventBaseN2/N1 RatioReference
PhenylBenzyl BromideAcetoneK₂CO₃~1.2 : 1[3]
PhenylMethyl IodideTHFNaHMDSN1 favored[4]
PhenylMethyl IodideDMSONaHMDSN2 favored[4][5]
VariousVarious AlcoholsDCEBF₃·Et₂ON2 selective[4]
VariousDiazo CompoundsDCEAl(OTf)₃N2 selective[8][9]

Mechanistic and Workflow Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key factors influencing selectivity and a general workflow for optimizing your reaction.

G cluster_factors Key Factors Influencing N2-Selectivity cluster_outcome Reaction Outcome Solvent Polarity Solvent Polarity N2-Alkylated Tetrazole N2-Alkylated Tetrazole Solvent Polarity->N2-Alkylated Tetrazole High polarity favors N2 Counter-ion Counter-ion N1-Alkylated Tetrazole N1-Alkylated Tetrazole Counter-ion->N1-Alkylated Tetrazole Strong ion-pairing can favor N1 Alkylating Agent Alkylating Agent Alkylating Agent->N2-Alkylated Tetrazole Alkylating Agent->N1-Alkylated Tetrazole Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->N2-Alkylated Tetrazole Directs to N2 Steric Hindrance (R group) Steric Hindrance (R group) Steric Hindrance (R group)->N2-Alkylated Tetrazole Bulky R favors N2 G start Define Target: N2-Alkylated Tetrazole step1 Initial Reaction Setup: - Polar Aprotic Solvent (e.g., DMF) - Common Base (e.g., K2CO3) - Alkyl Halide start->step1 step2 Analyze N2/N1 Ratio (NMR, LC-MS) step1->step2 decision N2-Selectivity Acceptable? step2->decision step3a Optimization Strategy 1: - Screen Solvents (THF, DMSO, Acetonitrile) - Vary Base/Counter-ion decision->step3a No step3b Optimization Strategy 2: - Introduce Lewis Acid Catalyst (BF3·Et2O or Al(OTf)3) decision->step3b No end Optimized Protocol for N2-Alkylation decision->end Yes step4 Re-analyze N2/N1 Ratio step3a->step4 step3b->step4 step4->decision

Caption: A general workflow for optimizing the regioselective alkylation of tetrazoles.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Regioselective Alkylation of 5-Substituted Tetrazoles. BenchChem.
  • BenchChem. (2025).
  • RSC Publishing. (n.d.).
  • ResearchGate. (2025).
  • Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024).
  • ACS Publications. (2024). Al(OTf)3-Catalyzed Regioselective N2–Arylation of Tetrazoles with Diazo Compounds | The Journal of Organic Chemistry.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
  • Beilstein Archives. (2025). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers.
  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • alkylation and related electrophilic reactions at endocyclic nitrogen atoms in the chemistry - of tetrazoles. (2000).
  • PMC. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2025).
  • ACS Publications. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,T[1][2][4]riazolop[10][11]yridines, and Related Deaza-Compounds.

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Purification of (2-Methyl-5-tetrazolyl)methanol from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-Methyl-5-tetrazolyl)methanol

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often nuanced challenges associated with purifying (2-Methyl-5-tetrazolyl)methanol. The primary obstacle in obtaining a pure product is not the removal of starting materials, but the separation of the desired N2-alkylated isomer from its closely related N1-alkylated byproduct. This guide provides field-tested solutions and explains the chemical principles behind them to empower you to resolve purification bottlenecks effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification of (2-Methyl-5-tetrazolyl)methanol.

Q1: What are the primary impurities I should expect in my crude reaction mixture?

The most significant and challenging impurity is the regioisomeric byproduct, (1-methyl-1H-tetrazol-5-yl)methanol. During the N-methylation of the 5-(hydroxymethyl)-1H-tetrazole precursor, the tetrazole anion acts as an ambident nucleophile, leading to alkylation at both the N1 and N2 positions.[1] Other common impurities include unreacted 5-(hydroxymethyl)-1H-tetrazole, residual methylating agents, and inorganic salts from the workup. If sodium azide was used in the synthesis of the precursor, its complete removal is critical for safety.[2]

Q2: Why is the separation of the N1 and N2 isomers so difficult?

The difficulty arises from their structural similarity. Both isomers have the same molecular weight and formula (C₃H₆N₄O) and possess a polar hydroxymethyl group and a tetrazole ring.[3] This results in very similar physicochemical properties, including polarity, solubility, and boiling points, making separation by standard techniques like recrystallization or simple chromatography challenging.

Q3: Can I use a simple acid-base extraction for purification?

An acid-base extraction is highly effective for removing non-polar or less-polar impurities, as well as any unreacted starting nitrile from the precursor synthesis.[4] The acidic nature of the 1H-tetrazole precursor allows it to be separated from the N-methylated products.[4][5] However, since both the desired N2-isomer and the undesired N1-isomer are N-methylated and thus have similar (and reduced) acidity compared to the precursor, acid-base extraction will not effectively separate them from each other.[2]

Q4: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase above its melting point. This is often due to the solvent being too non-polar for the compound at high temperatures, or the presence of impurities depressing the melting point.

  • Solution 1: Change Solvent System. Switch to a more polar solvent or a mixed-solvent system. For a two-solvent system, dissolve your compound in a minimum of a "good" hot solvent and slowly add a "poor," miscible solvent until persistent cloudiness appears, then reheat to clarify and cool slowly.[6][7][8]

  • Solution 2: Reduce Saturation. You may have too concentrated a solution. Add a small amount of the hot solvent to redissolve the oil and attempt to cool again, more slowly.

  • Solution 3: Scratching/Seeding. Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a pure crystal, add a tiny amount as a seed crystal.

Q5: How can I ensure all residual sodium azide is removed from my precursor?

Residual sodium azide is a significant safety hazard. Before the main workup, it is crucial to quench any remaining azide. This can be achieved by carefully adding a mild acid (e.g., dilute acetic acid) to the reaction mixture in a well-ventilated fume hood.[2] This converts the sodium azide to the more volatile (and still hazardous) hydrazoic acid, which can be safely removed during subsequent aqueous washes and solvent evaporation steps.[2][9]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Issue 1: Column Chromatography Challenges
  • Probable Cause: The similar polarity of the isomers results in overlapping elution profiles on standard silica gel. The choice of eluent is not providing sufficient selectivity.

  • Solutions:

    • Optimize the Solvent System: Use TLC to screen a wide range of solvent systems. Focus on solvents that can offer different types of interactions (e.g., hydrogen bonding, dipole-dipole). A common system is Dichloromethane/Methanol or Ethyl Acetate/Hexane. Try very small, incremental changes in the polar modifier (e.g., 1% changes in methanol).

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. The amount of crude material should be no more than 1-5% of the mass of the stationary phase.[6]

    • Use a Different Stationary Phase: If silica gel fails, switch to a stationary phase with different selectivity.

      • Alumina (Neutral or Basic): Can be effective for separating basic compounds where silica's acidity causes issues.[6]

      • Reversed-Phase (C18) Silica: This technique separates compounds based on hydrophobicity. Since the isomers may have subtle differences in their hydrophobic character, reversed-phase HPLC or flash chromatography can be highly effective.[6][10]

      • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative for polar compounds that are too strongly retained on normal phase or not retained on reversed-phase.[10][11]

  • Probable Cause: The basic nitrogen atoms of the tetrazole ring are interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to slow, uneven elution.[6]

  • Solutions:

    • Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (e.g., using a stock solution of 10% ammonium hydroxide in methanol) to the mobile phase.[2][6][12] This deactivates the acidic sites on the silica, resulting in sharper peaks and improved resolution.

    • Use Deactivated Silica: You can pre-treat your silica gel by flushing the packed column with a solvent mixture containing 1-2% triethylamine before loading your sample.[10]

Issue 2: Recrystallization Failures
  • Probable Cause 1: Using too much solvent to dissolve the crude product. The compound remains in the mother liquor even after cooling.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[6][7] After filtering the crystals, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals, which may require re-purification.[6]

  • Probable Cause 2: The chosen solvent is too effective; the compound has significant solubility even at low temperatures.

  • Solution: Find a solvent in which the compound is less soluble when cold. A mixed-solvent system is often ideal for this, allowing you to fine-tune the solubility to maximize recovery.[6][8]

Part 3: Detailed Purification Protocols

Protocol 1: High-Resolution Flash Chromatography for N1/N2 Isomer Separation

This protocol is designed for the challenging separation of the desired N2-isomer from the N1-isomer.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., Dichloromethane).

    • Spot on a silica gel TLC plate and develop using various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Goal: Find a solvent system that provides the best possible separation (difference in Rf) between the two isomer spots, aiming for an Rf value of ~0.2-0.3 for the desired N2-isomer.[10]

    • If streaking is observed, add 0.5% triethylamine to the chosen eluent and re-run the TLC.

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).[2]

    • Pack the column, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of dichloromethane or the mobile phase.

    • Recommended: Use "dry loading." Adsorb the dissolved sample onto a small amount of silica gel. Remove the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This method typically results in sharper bands and better separation.

  • Elution & Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution). A slow, shallow gradient is key for separating closely related isomers. For example, increase the percentage of ethyl acetate by 2-5% every 50-100 mL of eluent.

    • Collect small, sequential fractions.

    • Monitor the collected fractions by TLC to identify which contain the pure product.

  • Product Isolation:

    • Combine the fractions containing the pure N2-isomer.

    • Remove the solvent using a rotary evaporator to yield the purified (2-Methyl-5-tetrazolyl)methanol.

Protocol 2: Two-Solvent Recrystallization

This method is best used after chromatography or if the crude product is already of moderate purity.

  • Solvent Selection: Identify two miscible solvents: a "good" solvent (#1) in which the compound is soluble when hot but less soluble when cold, and a "poor" solvent (#2) in which the compound is insoluble or sparingly soluble even when hot.[8] (e.g., Methanol as solvent #1, and Diethyl Ether or Hexane as solvent #2).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum required amount of boiling solvent #1.[7]

  • Induce Saturation: While the solution is still hot, add solvent #2 dropwise until you observe persistent cloudiness (turbidity).[8]

  • Clarification: Add a few drops of hot solvent #1 to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice-water bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent #2 to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Part 4: Supporting Information & Diagrams

Data Presentation
Property(2-Methyl-5-tetrazolyl)methanol (Target)(1-Methyl-5-tetrazolyl)methanol (Byproduct)
Structure N2-IsomerN1-Isomer
CAS Number 55408-40-7[3]55408-10-1
Molecular Formula C₃H₆N₄O[3]C₃H₆N₄O
Molecular Weight 114.11 g/mol [3]114.11 g/mol
Predicted Polarity Highly PolarHighly Polar (often slightly more polar)
IUPAC Name (2-methyl-2H-tetrazol-5-yl)methanol[1](1-methyl-1H-tetrazol-5-yl)methanol
Experimental Workflows & Logic Diagrams

Purification_Strategy crude Crude Reaction Mixture tlc Analyze by TLC crude->tlc decision Are Isomers Well-Separated? tlc->decision recryst Direct Recrystallization decision->recryst Yes (Rf diff > 0.2) chrom Flash Chromatography decision->chrom No (Rf diff < 0.2) pure Pure Product recryst->pure combo Recrystallize Fractions chrom->combo combo->pure

Caption: Workflow for selecting a purification method.

Chromatography_Troubleshooting start Poor Separation in Flash Chromatography check_rf Is Rf in Optimal Range (0.2-0.3)? start->check_rf check_streak Is Tailing/Streaking Observed? check_rf->check_streak Yes sol_rf Adjust Solvent Polarity (Shallow Gradient) check_rf->sol_rf No check_load Was Column Overloaded (>5% w/w)? check_streak->check_load No sol_streak Add Basic Modifier (e.g., 0.5% Triethylamine) check_streak->sol_streak Yes sol_load Reduce Sample Load and/or Use Dry Loading check_load->sol_load Yes sol_final If all else fails: Change Stationary Phase (Alumina, C18, HILIC) check_load->sol_final No

Caption: Troubleshooting logic for poor chromatography separation.

References

  • Benchchem. (n.d.). Technical Support Center: Method Refinement for Enhancing the Purity of Tetrazole Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(4), 643-647. Retrieved from [Link]

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  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of (2-Methyl-5-tetrazolyl)methanol.
  • Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • HBCSE. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
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  • Benchchem. (n.d.). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
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  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • ResearchGate. (2018). For highly polar compound, how to do the purification?.
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  • Mendoza-Sánchez, R., & Trujillo-Ferrara, J. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Medicinal Chemistry, 21(1), 49-65. Retrieved from [Link]

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  • Sharma, P., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

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  • AChemBlock. (n.d.). (2-Methyl-5-tetrazolyl)methanol 95%.
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  • PubChem. (n.d.). (1H-1,2,3,4-tetrazol-5-yl)methanol.

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Technical Support Center: Managing Sodium Azide in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the synthesis of tetrazoles, while powerful, presents unique challenges, particularly concerning the management of unreacted sodium azide (NaN₃). This guide is designed to provide you with in-depth, field-proven insights and robust protocols to ensure both the integrity of your synthesis and the safety of your laboratory environment.

Troubleshooting Guide: Common Work-Up & Quenching Issues

This section addresses specific problems you may encounter during the post-reaction phase. We focus on the causality behind each issue and provide clear, actionable solutions.

Question: My aqueous work-up to remove sodium azide is resulting in a persistent emulsion. What's happening and how can I resolve it?

Answer:

This is a frequent issue, especially when using polar aprotic solvents like N,N-Dimethylformamide (DMF), which is common in tetrazole synthesis.[1][2]

  • Underlying Cause: DMF is miscible with both water and many organic solvents, reducing the phase separation efficiency and promoting the formation of emulsions. Your synthesized tetrazole product may also be acting as a surfactant, stabilizing the emulsion.

  • Step-by-Step Solution:

    • Dilute Aggressively: Before adding any aqueous solution, significantly dilute your reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). A 10-fold to 20-fold volume increase is a good starting point. This shifts the polarity of the organic phase, forcing a cleaner separation.

    • Use Brine Washes: Instead of pure deionized water for your initial washes, use a saturated sodium chloride (brine) solution.[3] The increased ionic strength of the aqueous phase helps to break emulsions by reducing the solubility of organic components in the water layer.

    • Minimize Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the phases.

    • If Emulsion Persists: Allow the separatory funnel to stand undisturbed for 15-30 minutes. If a clean separation still doesn't occur, you can try passing the entire mixture through a pad of Celite or diatomaceous earth. While this can help, it may not be as effective for complete azide removal as a clean liquid-liquid extraction.

Question: I performed a nitrous acid quench on my aqueous waste, but the starch-iodide test is negative. What went wrong?

Answer:

A negative starch-iodide test indicates the absence of excess nitrous acid, which means you cannot be certain that all the azide has been destroyed.[3][4][5] This is a critical safety checkpoint.

  • Underlying Causes & Troubleshooting Workflow: The issue can stem from insufficient reagents or improper conditions. Follow this decision-making process to troubleshoot:

G start Negative Starch-Iodide Test check_ph Is the solution acidic? (Test with pH paper) start->check_ph add_acid Slowly add more 20% H₂SO₄ until solution is acidic. check_ph->add_acid No add_nitrite Add another portion of 20% NaNO₂ solution. check_ph->add_nitrite Yes retest1 Re-test with starch-iodide paper. add_acid->retest1 retest1->add_nitrite Negative positive_test Positive Test: Dark Blue Color (Quench Complete) retest1->positive_test Positive retest2 Stir for 15 mins. Re-test with paper. add_nitrite->retest2 retest2->add_nitrite Negative (Repeat Addition) retest2->positive_test Positive

Caption: Decision tree for troubleshooting a negative starch-iodide test.

Question: During the quenching procedure, I noticed a sharp, pungent odor as I added the acid. Should I be concerned?

Answer:

Yes, absolutely. That odor is likely hydrazoic acid (HN₃), which is volatile, extremely toxic, and explosive.[5][6][7] Its formation indicates that the reaction conditions are not optimal and potentially hazardous.

  • Underlying Cause: Hydrazoic acid is the conjugate acid of the azide anion. It is formed when an azide salt is acidified.[5] If the acid is added too quickly, the HN₃ is generated faster than it can be consumed by the nitrous acid, allowing it to escape the solution. NaN₃(aq) + H⁺(aq) → HN₃(g) + Na⁺(aq)

  • Immediate Actions & Prevention:

    • Ensure Proper Ventilation: This procedure MUST be conducted in a certified chemical fume hood.[4][8]

    • Control Addition Rate: Stop the acid addition immediately. The acid must be added dropwise and slowly from an addition funnel to keep the reaction under control.[3][4]

    • Maintain Cooling: Perform the quench in an ice bath to manage the exotherm of the neutralization and decomposition reactions.

    • Correct Order of Addition: Always add the acid to the azide/nitrite mixture, never the other way around.[4] This ensures that the nitrous acid is generated in the presence of the azide it needs to destroy.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the safe and effective handling of sodium azide in the context of tetrazole synthesis.

Q1: What is the most critical first step for removing unreacted sodium azide from my organic reaction mixture?

The first and most crucial step is to separate your desired organic product from the water-soluble sodium azide. The standard and most effective method is a liquid-liquid extraction.

  • Principle: Sodium azide has very high solubility in water (42 g/100 g at 17°C) but is sparingly soluble in most common organic solvents.[9][10] This difference in solubility is exploited to transfer the unreacted azide into an aqueous phase.

  • Workflow: The reaction mixture (often in a solvent like DMF) is diluted with a water-immiscible organic solvent (like ethyl acetate) and washed several times with water or brine. The organic layers are combined and carried forward for purification of your tetrazole product. The aqueous layers, which now contain the sodium azide, are combined and treated as hazardous waste.[3][9]

Caption: General workflow for isolating an organic product and neutralizing azide waste.

Q2: Why can't I just dispose of the aqueous washes containing sodium azide down the drain?

Under no circumstances should sodium azide solutions be disposed of via the sewer system. [3][6] This is a critical safety rule.

  • Hazard: Over time, sodium azide reacts with lead, copper, and other heavy metals found in drainpipes and plumbing systems to form highly shock-sensitive and explosive heavy metal azides (e.g., lead azide, copper azide).[1][3][5][6] These can accumulate and detonate unexpectedly, posing a severe explosion hazard to maintenance personnel and other laboratory users.

  • Regulatory Compliance: Disposal of sodium azide is strictly regulated. It is classified as an acutely toxic (P-listed) hazardous waste by the EPA.[11][12] All waste containing sodium azide must be collected, labeled, and chemically neutralized before final disposal according to institutional and national guidelines.

Q3: What is the chemical basis for the sodium nitrite quench, and why is it preferred?

The sodium nitrite quench is the industry-standard method for destroying residual azide because it is effective, inexpensive, and converts the hazardous azide into inert nitrogen gas.[3][13]

  • Mechanism: The process involves two key steps, performed in situ:

    • Generation of Nitrous Acid (HNO₂): Sodium nitrite (NaNO₂) reacts with a mineral acid (commonly sulfuric acid, H₂SO₄) to generate nitrous acid.[4][5] 2NaNO₂(aq) + H₂SO₄(aq) → 2HNO₂(aq) + Na₂SO₄(aq)

    • Destruction of Azide: The freshly generated nitrous acid then rapidly oxidizes the sodium azide. The primary products are inert nitrogen gas (N₂), toxic nitric oxide gas (NO), and sodium hydroxide.[4][5] 2NaN₃(aq) + 2HNO₂(aq) → 3N₂(g) + 2NO(g) + 2NaOH(aq)

  • Key Considerations:

    • The entire procedure must be done in a fume hood due to the release of toxic nitric oxide (NO) gas.[4]

    • The reaction can form nitrosamines if secondary amines are present (e.g., from DMF degradation), which are potent carcinogens.[4][14] This underscores the importance of first separating the organic reaction mixture from the azide before quenching.

ParameterAqueous Work-up (Extraction)Chemical Quenching (Destruction)
Purpose Isolate organic product from NaN₃.Destroy NaN₃ in aqueous waste.
Primary Reagents Organic solvent (e.g., EtOAc), Water, Brine.Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄).
Key Principle Differential Solubility.[9]Redox Reaction.[5]
End Product Purified organic product + Aqueous azide waste.Inert aqueous waste + N₂/NO gas.
Safety Check N/A (Assumes complete transfer)Starch-Iodide Test for completion.[3][5]

Q4: How can I be certain my final tetrazole product is free of residual sodium azide?

For research purposes, a properly executed series of aqueous washes is generally sufficient. However, in drug development and manufacturing, analytical verification is mandatory.

  • Analytical Methods: Several highly sensitive methods can quantify trace levels of azide in Active Pharmaceutical Ingredients (APIs).

    • Ion Chromatography (IC): This is a very common and robust method for detecting and quantifying azide anions in drug substances.[15][16][17] Methods have been developed to reach detection limits in the parts-per-million (ppm) range.[16]

    • Derivatization followed by HPLC or GC: The azide ion can be reacted with a derivatizing agent, such as pentafluorobenzyl bromide (PFBB), to form a product that is easily detectable by HPLC-UV or GC.[18] This is useful for labs that may not have a dedicated IC system.

Protocols
Protocol 1: Standard Aqueous Work-Up
  • Cooling: Cool the completed reaction mixture to room temperature.

  • Transfer & Dilution: Transfer the mixture to a separatory funnel and dilute with 10-20 volumes of a suitable organic solvent (e.g., ethyl acetate).

  • First Wash: Add an equal volume of saturated NaCl solution (brine). Invert the funnel gently 5-10 times. Allow the layers to separate and drain the lower aqueous layer into a dedicated hazardous waste container labeled "Azide Waste."

  • Repeat Washes: Repeat the washing step 2-3 more times with fresh brine or deionized water to ensure complete removal of the water-soluble sodium azide.[3] Combine all aqueous washes into the same waste container.

  • Drying & Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Protocol 2: Chemical Quenching of Aqueous Azide Waste

! CAUTION: Perform this entire procedure in a certified chemical fume hood. Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.

  • Setup: Place the combined aqueous azide waste in a three-necked flask equipped with a magnetic stirrer, a dropping funnel for acid addition, and an outlet venting into the back of the fume hood. Place the flask in an ice-water bath.

  • Dilution: If necessary, dilute the waste with water to ensure the sodium azide concentration does not exceed 5%.[4][5]

  • Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use at least 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the waste (a ~40% excess is recommended).[4]

  • Add Acid: Slowly, add a 20% solution of sulfuric acid dropwise from the dropping funnel.[3][4] Vigorous gas evolution (N₂ and NO) will occur. Maintain a slow addition rate to control the reaction and keep the temperature down.

  • Test for Completion: Once gas evolution has ceased, continue stirring for another 30 minutes. Dip a strip of starch-iodide paper into the solution. The paper should turn dark blue, indicating an excess of nitrous acid and complete azide destruction.[3][4][5]

  • Troubleshooting: If the test is negative, refer to the troubleshooting diagram above. Add more sodium nitrite solution, stir, and re-test. If the solution is not acidic, add more sulfuric acid dropwise and re-test.

  • Final Disposal: Once the quench is confirmed to be complete, neutralize the solution with sodium hydroxide before disposing of it as regular aqueous chemical waste according to your institution's guidelines.

References
  • Technical Support Center: Sodium Azide Work-Up Procedures. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTUmXDEIVuT69VA4d6_C9iYuIG6iMSmYLA439Nk6T_6ACz4LCYfcLEIgUd0bSTXxYu8ZNfQ9XUsYnX2f7G4UWRA1MuIj5oJIH0d9QrmAuXSaPwp5dM1zfhRU5n_CPQVlMHkLSYGobIufiVyGmsrblb9MVIjVLz1Q2NXqVABXqikYTpemt0Na7DmqBzUYiMwR5WCdTgGg==]
  • How to quench azide. Reddit r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/lwc6z1/how_to_quench_azide/]
  • Sodium Azide - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Chemical_Safety/Working_Safely_with_Chemicals/Sodium_Azide]
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. CORE. [URL: https://core.ac.uk/display/286438837]
  • Sodium azide: Uses, safety and sustainable alternatives. Abcam. [URL: https://www.abcam.
  • Sodium Azide. Environment, Health & Safety, University of Michigan. [URL: https://ehs.umich.edu/wp-content/uploads/2018/08/Sodium-Azide.pdf]
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks. (2024, November 6). [URL: https://jchemhr.com/article_197828.html]
  • Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety, Purdue University. [URL: https://www.purdue.edu/ehs/chemistry/safe-handling-of-sodium-azide.php]
  • Sodium Azide and Hydrazoic Acid in Workplace Atmospheres - Analytical Method. OSHA. [URL: https://www.osha.gov/dts/sltc/methods/inorganic/id211/id211.html]
  • How to quench unreacted sodium azide from reaction mixture? Chemistry Stack Exchange. (2016, August 12). [URL: https://chemistry.stackexchange.
  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/gc/c1gc15418a]
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222285/]
  • Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2004_313]
  • Sodium Azide NaN3. Division of Research Safety, University of Illinois. (2019, September 19). [URL: https://drs.illinois.edu/Page/SafetyLibrary/SodiumAzide]
  • Development of a novel method to measure sodium azide using the vitamin B12 precursor cobinamide. eScholarship.org. (2012, June 15). [URL: https://escholarship.org/uc/item/70p4q2rp]
  • Validated Method for the Quantification of Sodium Azide in a Range of 'Sartan' Drugs by Ion Chromatography. Research Journal of Pharmacy and Technology. (2009, November 13). [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2010/Volume%203,%20Issue%201/Research%20Paper%20-%2031.pdf]
  • OSHA Method ID-211: Sodium Azide and Hydrazoic Acid in Workplace. US EPA. [URL: https://www.epa.gov/sites/default/files/2017-09/documents/id-211.pdf]
  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. [URL: https://www.uthsc.edu/research/safety/documents/lsg-sodium-azide.pdf]
  • Assay for Parts-Per-Million Levels of Azide in Drug Substances. LCGC North America. (2013, April 1). [URL: https://www.chromatographyonline.com/view/assay-parts-million-levels-azide-drug-substances]
  • How to removed Sodium azide ?. ResearchGate. (2025, August 11). [URL: https://www.researchgate.net/post/How_to_removed_Sodium_azide]
  • Sodium Azide and Organic Azides. UC Santa Barbara, EH&S. [URL: https://www.ehs.ucsb.edu/files/docs/sop/azide_sodium_and_organic_SOP.pdf]
  • Determination of Genotoxic Azide Impurity in Cilostazol API by Ion Chromatography with Matrix Elimination. MDPI. (2021, September 23). [URL: https://www.mdpi.com/2227-9717/9/10/1699]
  • Preparation of sodium azide. PrepChem.com. [URL: http://prepchem.com/synthesis-of-sodium-azide/]
  • Standard Operating Procedure: Sodium Azide. Kennesaw State University. [URL: https://www.kennesaw.edu/research/docs/compliance/EHS/SOP_Sodium_Azide.pdf]
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Bentham Science. (2019, July 1). [URL: https://www.ingentaconnect.com/content/ben/coc/2019/00000023/00000013/art00002]
  • A traditional process for quenching of excess sodium azide present in... ResearchGate. [URL: https://www.researchgate.net/figure/A-traditional-process-for-quenching-of-excess-sodium-azide-present-in-the-reaction-mass_fig2_349544959]
  • Process for preparation of 5-substituted tetrazoles. Google Patents. [URL: https://patents.google.
  • Determination of Genotoxic Azide Impurity in Cilostazol API by Ion Chromatography with Matrix Elimination. ResearchGate. (2025, October 15). [URL: https://www.researchgate.

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Technical Support Center: Navigating the Explosive Hazards of Tetrazole Drying Processes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center dedicated to the safe handling and drying of tetrazole compounds. As researchers and drug development professionals, you are aware of the immense potential of tetrazoles in medicinal chemistry and materials science.[1][2][3][4] However, their high nitrogen content and energetic nature demand a profound respect for their potential hazards, particularly during the final isolation and drying stages where the concentration of the energetic material increases.[1][5][6][7] An incident involving a tetrazole explosion in a hazardous waste incinerator underscores the severe consequences of improper handling.[6][7] This guide is designed to equip you with the necessary knowledge to mitigate these risks, providing in-depth troubleshooting advice and answers to frequently asked questions.

Our philosophy is grounded in the principle of self-validating systems. Every protocol and recommendation herein is designed to provide not just a procedure, but also an understanding of the underlying chemical principles, enabling you to make informed decisions and anticipate potential issues.

Part 1: Foundational Knowledge - The "Why" Behind the Hazard

Before delving into specific troubleshooting, it is crucial to understand the inherent instability of the tetrazole ring.

Q1: What makes tetrazoles potentially explosive?

A1: The explosive nature of tetrazoles stems from their high positive enthalpy of formation.[8][9] The five-membered ring contains four nitrogen atoms, and upon decomposition, it can release a significant amount of energy through the exothermic formation of highly stable dinitrogen gas (N₂).[10][11][12] This rapid release of gaseous products in a confined space leads to a sudden increase in pressure, resulting in an explosion.[13] The decomposition can be initiated by heat, friction, or shock.[13][14]

Q2: How do substituents on the tetrazole ring affect its stability?

A2: Substituents can significantly influence the thermal stability of the tetrazole ring by altering its electronic properties and aromaticity.[15][16]

  • Electron-withdrawing groups (EWGs) , such as -NO₂ or -COOH, can increase the aromaticity and thermal stability of the tetrazole ring by delocalizing electron density.[15][16]

  • Electron-donating groups (EDGs) , such as -NH₂, can decrease the stability of the ring.[15][16]

  • The position of the substituent also plays a role. For instance, the 2H-tautomer of tetrazole is generally more stable than the 1H-tautomer.[17][18]

The following table summarizes the general effect of substituents on tetrazole stability:

Substituent TypeExampleGeneral Effect on Thermal StabilityRationale
Electron-Withdrawing -NO₂, -CN, -COOHIncreasesEnhances aromaticity and delocalization of π-electrons[15][16]
Electron-Donating -NH₂, -OH, -CH₃DecreasesDestabilizes the ring by donating electron density[15][16]
Bulky Groups -tBu, -PhCan increase steric strain, potentially lowering stabilityMay distort the planar ring structure
Metal Salts Ag⁺, Pb²⁺, Cu²⁺Significantly decreases stabilityFormation of highly sensitive and explosive metal tetrazolates[9][19][20]

Part 2: Troubleshooting Guide for Tetrazole Drying Processes

This section addresses specific issues that you may encounter during the drying of your tetrazole compounds.

Q3: I observed discoloration (yellowing or browning) of my tetrazole product during drying, even at moderate temperatures. What is happening and is it dangerous?

A3: Discoloration during drying is a significant warning sign of thermal decomposition. Even at temperatures below the determined decomposition point from thermal analysis, slow decomposition can occur, especially with prolonged heating.[21]

  • Causality: The discoloration is likely due to the formation of polymeric nitrogen-containing materials or other degradation products.[22] The decomposition of tetrazoles can be autocatalytic, meaning the initial decomposition products can accelerate further decomposition, leading to a runaway reaction.[11]

  • Immediate Action:

    • Immediately and remotely stop the heating.

    • Do not attempt to move or disturb the material.

    • Evacuate the immediate area and inform your safety officer.

    • Only after a thorough risk assessment and cooling to a safe temperature should you proceed with handling the material, preferably in small quantities and with appropriate personal protective equipment (PPE) and shielding.[5][23][24]

  • Prevention:

    • Lower the drying temperature: Use the lowest feasible temperature. High vacuum can facilitate drying at lower temperatures.

    • Reduce drying time: Monitor the drying process closely and stop as soon as the solvent is removed.

    • Use a nitrogen bleed: Drying under an inert atmosphere can prevent oxidative decomposition, which can sometimes be a contributing factor.

Q4: My tetrazole compound, which was a fine powder, formed hard clumps after drying. Is this a cause for concern?

A4: Yes, the formation of hard clumps or a fused mass is a critical safety concern. This indicates that the material may have melted or partially melted and then resolidified.

  • Causality: The melting point of a compound can be depressed by the presence of residual solvent. As the solvent is removed, the melting point increases. If your drying temperature is close to the true melting point of the pure compound, it may have melted and then solidified as the last traces of solvent were removed. More dangerously, the melting could be a prelude to exothermic decomposition. Many energetic materials decompose at or near their melting point.

  • Associated Risk: A fused mass of an energetic material is generally more sensitive to mechanical shock and friction than a fine powder. Breaking up these clumps can provide enough energy to initiate a detonation. A tragic accident at Texas Tech University involving the detonation of a new energetic compound occurred when a student attempted to break up clumps with a mortar and pestle.[25]

  • Troubleshooting and Prevention:

    • Characterize your material thoroughly: Perform Differential Scanning Calorimetry (DSC) to determine the melting point and onset of decomposition.[26][27] Ensure your drying temperature is well below these values.

    • Avoid aggressive drying conditions: Use a gradual increase in temperature and vacuum.

    • If clumping occurs: Do not attempt to grind or break the clumps. If the material is needed for further use, it is safer to dissolve the entire batch in a suitable solvent and re-precipitate it to obtain a fine powder, followed by drying under much milder conditions.

Q5: My DSC/TGA results show an unexpected weight loss at a low temperature, well below the expected decomposition. What does this signify?

A5: An early weight loss in Thermogravimetric Analysis (TGA) or an endotherm in DSC often indicates the loss of residual solvent or water.[11][26]

  • Scientific Explanation: Tetrazoles, being polar and capable of hydrogen bonding, can strongly adsorb solvents or water.[1] This bound solvent may require higher temperatures or prolonged vacuum to remove completely.

  • Why it Matters for Safety:

    • Inaccurate Hazard Assessment: If the early weight loss is mistaken for the onset of decomposition, you may underestimate the true thermal stability of your compound.

    • Potential for Exotherm Masking: A strong endothermic event from solvent evaporation can mask a small exothermic decomposition event that might be occurring simultaneously.

    • Solvent-Induced Decomposition: Certain solvents can react with the tetrazole at elevated temperatures, catalyzing its decomposition.[22]

  • Recommended Protocol:

    • Correlate with other techniques: Use techniques like ¹H NMR or Karl Fischer titration to confirm the presence and identity of residual solvent.

    • Perform a TGA-MS analysis: This hyphenated technique allows for the identification of the gases evolved during the weight loss, confirming if it is solvent or a decomposition product.[11]

    • Optimize your pre-drying workup: Ensure your product is thoroughly washed and filtered to remove as much residual solvent as possible before thermal drying. Consider techniques like washing with a non-polar solvent (if your compound is insoluble) to azeotropically remove water.

Part 3: Frequently Asked Questions (FAQs)

Q6: What is the safest method for drying tetrazole compounds in a research lab?

A6: There is no single "safest" method, as the choice depends on the thermal stability and scale of your compound. However, a general hierarchy of preferred methods is:

  • Air Drying (at ambient temperature): For small quantities of relatively non-hygroscopic materials, spreading the solid in a thin layer in a fume hood is the simplest method.

  • Desiccator: Using a vacuum desiccator with a suitable desiccant (e.g., P₂O₅, Drierite) at room temperature is a very safe method for removing residual solvents and water.

  • Vacuum Oven: This is the most common method but requires strict temperature control. The temperature should be set at least 40-50 °C below the onset of decomposition as determined by DSC. A slow, controlled application of vacuum is crucial.

Q7: How much tetrazole can I safely dry at once?

A7: The quantity of any energetic material handled should always be minimized.[23][24] For a new or uncharacterized tetrazole, it is prudent to start with quantities of less than 100 mg. As you gain experience and data on the material's stability, you may consider scaling up, but this should be done with a thorough risk assessment and potentially in a specialized facility designed for handling energetic materials. Always consult your institution's safety policies.[28]

Q8: I don't have access to a DSC. How can I estimate the decomposition temperature?

A8: While DSC is the gold standard, if it is unavailable, you can get a rough estimate using a melting point apparatus.

  • Procedure: Place a small amount of the compound in a capillary tube and heat it slowly. Observe for any of the following signs of decomposition:

    • Gas evolution (bubbling)

    • Color change (darkening)

    • Sudden disappearance of the solid (decomposition without melting)

  • Important Caveat: This method is not a substitute for DSC. It is less sensitive and does not provide information about the energy released during decomposition. The observed decomposition temperature in a melting point apparatus can be higher than the true onset of decomposition. Always treat the material as if it is less stable than your observation suggests.

Part 4: Experimental Protocols and Visualizations

Protocol 1: Step-by-Step Guide for Safe Drying of a Novel 5-Substituted-1H-Tetrazole

This protocol assumes the tetrazole has been synthesized and isolated as a wet solid.

  • Initial Characterization (Microscale):

    • Take a small sample (1-5 mg) of the wet solid and perform DSC and TGA analysis.[26]

    • Objective: Determine the melting point, onset of decomposition temperature (Td), and presence of any residual solvents.

  • Risk Assessment:

    • Based on the Td from DSC, determine a maximum safe drying temperature (Tsafe). A conservative starting point is Tsafe = Td - 50 °C.

    • Review the structure for any functional groups that might confer extra sensitivity (e.g., azides, peroxides).

  • Pre-Drying:

    • If possible, wash the wet solid with a small amount of a volatile, non-polar solvent in which your compound is insoluble to help remove water.

    • Press the solid between two pieces of filter paper to remove the bulk of the solvent.

  • Drying in a Vacuum Oven:

    • Place a small quantity (<1 g for initial studies) of the pre-dried solid in a clean, tared watch glass or petri dish. Do not use a container with a narrow opening that could lead to pressure buildup.

    • Place the dish in a vacuum oven.

    • Ensure the oven is located in a fume hood with the sash down, and a blast shield is in place.[23]

    • Heat the oven to Tsafe.

    • Once the temperature is stable, slowly and gradually apply vacuum. A sudden application of vacuum can cause the fine powder to become airborne, creating a dust explosion hazard.[9]

    • Dry for a predetermined time (e.g., 4-6 hours).

    • Monitoring: Periodically and remotely check for any visual changes (discoloration, melting).

  • Completion and Final Analysis:

    • Turn off the heat and allow the oven to cool to room temperature before releasing the vacuum.

    • Release the vacuum slowly with an inert gas like nitrogen.

    • Weigh the sample to determine if a constant mass has been reached.

    • Take a small sample for final analysis (e.g., ¹H NMR, elemental analysis) to confirm purity and absence of solvent.

Diagrams

Drying_Decision_Tree start Start: Wet Tetrazole Product dsc_tga Perform DSC/TGA on small sample start->dsc_tga risk_assessment Risk Assessment: Determine Td dsc_tga->risk_assessment is_stable Is Td > 100°C? risk_assessment->is_stable low_temp_drying Use Vacuum Desiccator (Room Temp) is_stable->low_temp_drying No oven_drying Use Vacuum Oven is_stable->oven_drying Yes complete Drying Complete low_temp_drying->complete set_temp Set Oven Temp to Td - 50°C oven_drying->set_temp monitor Monitor for Discoloration/Melting set_temp->monitor issue Issue Observed? monitor->issue stop STOP! Re-evaluate! issue->stop Yes issue->complete No final_analysis Final Analysis (NMR, etc.) complete->final_analysis Thermal_Decomposition_Pathway tetrazole R-Tetrazole ring_opening Ring Opening (Azide Intermediate) tetrazole->ring_opening Initiation activation Heat, Shock, Friction activation->ring_opening decomposition Rapid Decomposition ring_opening->decomposition products N₂ (gas) R-C≡N Other Fragments decomposition->products Explosive Release of Energy

Caption: Generalized thermal decomposition pathway for a tetrazole.

References

  • Wikipedia. Tetrazole. [Link]

  • ACS Publications. Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study | The Journal of Physical Chemistry A. [Link]

  • Canadian Science Publishing. Theoretical study on effect of substituent on aromaticity of tetrazole ring. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions | Chemical Reviews. [Link]

  • Hindawi. Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. [Link]

  • ResearchGate. (PDF) Theoretical study on effect of substituent on aromaticity of tetrazole ring. [Link]

  • Defense Technical Information Center. Thermal Decomposition of Tetrazene at 90 deg C. [Link]

  • University of Alabama in Huntsville. A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. [Link]

  • IOSR Journals. Gas Phase Computational Studies of C-Substituted Tetrazoles. [Link]

  • Taylor & Francis Online. Study on catalytic activity and mechanism of tetrazole-based energetic metal-organic frameworks for thermal decomposition of ammonium perchlorate. [Link]

  • Purdue University. Energetic Materials Management Plan. [Link]

  • Case Western Reserve University. Policy on Laboratory use of Explosive and High Energy Materials. [Link]

  • DSIAC. Safety Hazards in the Energetics Laboratory. [Link]

  • HWH Environmental. 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]

  • RSC Publishing. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances. [Link]

  • ResearchGate. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Request PDF. [Link]

  • MDPI. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. [Link]

  • Beilstein Journals. Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. [Link]

  • ResearchGate. Results of DSC studies of tetrazine derivatives. [Link]

  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions. [Link]

  • Bio-Fine. 1-H-TETRAZOLE. [Link]

  • MIT DSpace. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]

  • National Center for Biotechnology Information. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions. [Link]

  • Der Pharma Chemica. Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. [Link]

  • ResearchGate. (PDF) Decomposition products of tetrazoles. [Link]

  • RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • SciSpace. Safe and efficient tetrazole synthesis in a continuous-flow microreactor. [Link]

  • PubMed. Series of Azido and Fused-Tetrazole Explosives: Combining Good Thermal Stability and Low Sensitivity. [Link]

  • PubMed. Tetrazole Azasydnone (C2 N7 O2 H) And Its Salts: High-Performing Zwitterionic Energetic Materials Containing A Unique Explosophore. [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. CSB Releases Investigation into 2010 Texas Tech Laboratory Accident; Case Study Identifies Systemic Deficiencies in University Safety Management Practices. [Link]

  • Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Towards advanced N-rich energetic explosives: based on tetrazole and triazole groups with large conjugated systems and extensive hydrogen bonds. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts of (5-Methyl-2H-tetrazol-2-yl)methanol and its N1-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazole moiety is a key functional group in a multitude of pharmacologically active compounds, often serving as a bioisostere for the carboxylic acid group. The synthesis of N-substituted tetrazoles frequently yields a mixture of N1 and N2 regioisomers, the separation and correct identification of which are paramount for structure-activity relationship (SAR) studies and the advancement of drug discovery programs. ¹H NMR spectroscopy is the most direct and powerful tool for this purpose.

Distinguishing the Isomers: A Tale of Two Spectra

The electronic environment of the protons in (5-Methyl-2H-tetrazol-2-yl)methanol (the N2-isomer) and (5-Methyl-1H-tetrazol-1-yl)methanol (the N1-isomer) is sufficiently different to produce distinct and readily interpretable ¹H NMR spectra. The key to their differentiation lies in the chemical shifts of the methylene (-CH₂OH) and methyl (-CH₃) protons.

A critical analysis of related structures in the scientific literature provides a strong basis for predicting and interpreting these differences. For instance, in a study on N-(3-(2-methyl-2H-tetrazol-5-yl)phenyl)-2-mercaptoacetamide, the N-methyl group at the 2-position of the tetrazole ring exhibits a ¹H NMR signal at approximately 4.38 ppm[1]. This downfield shift is characteristic of substituents at the N2 position.

Based on established principles of NMR spectroscopy and data from analogous compounds, we can confidently predict the following trends:

  • Methylene Protons (-CH₂OH): The methylene protons of the N2-isomer are expected to resonate at a higher chemical shift (further downfield) compared to those of the N1-isomer. This is attributed to the greater deshielding effect experienced by the substituent at the N2 position, which is positioned between two nitrogen atoms in the aromatic tetrazole ring.

  • Methyl Protons (-CH₃): Similarly, the methyl protons attached to the tetrazole ring at the C5 position will also exhibit a noticeable difference in their chemical shifts between the two isomers. The electronic influence of the hydroxymethyl group, and its relative position to the methyl group as dictated by the N1 or N2 substitution pattern, will result in a distinct chemical shift for each isomer.

Predicted ¹H NMR Chemical Shifts

The following table summarizes the anticipated ¹H NMR chemical shifts for the key protons in both isomers. These values are based on the analysis of structurally similar compounds and the fundamental principles of NMR spectroscopy.

Proton (5-Methyl-2H-tetrazol-2-yl)methanol (N2-Isomer) (5-Methyl-1H-tetrazol-1-yl)methanol (N1-Isomer)
-CH₂OH More Downfield (Higher ppm)More Upfield (Lower ppm)
-CH₃ Distinct Chemical ShiftDistinct Chemical Shift

It is important to note that the exact chemical shifts will be dependent on the solvent used for the NMR analysis.

The Underlying Science: Electronic Effects and Aromaticity

The observed differences in chemical shifts are a direct consequence of the distinct electronic environments of the N1 and N2 positions within the tetrazole ring. The tetrazole ring is an aromatic system, possessing 6 π-electrons, which leads to a diatropic ring current when placed in an external magnetic field[2]. This ring current influences the shielding and deshielding of the protons attached to or near the ring.

The position of the substituent (in this case, the hydroxymethyl group) at either N1 or N2 alters the electron density distribution within the ring and, consequently, the extent to which the -CH₂OH and -CH₃ protons are deshielded. The N2 position is flanked by two other nitrogen atoms, leading to a more electron-deficient environment compared to the N1 position. This results in a greater deshielding effect on the protons of the substituent at N2, causing them to resonate at a higher frequency (downfield shift) in the ¹H NMR spectrum.

Experimental Protocol: Synthesis and NMR Analysis

The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol and its N1-isomer is typically achieved through the N-hydroxymethylation of 5-methyltetrazole. This reaction often yields a mixture of both isomers, which can then be separated and characterized.

Synthesis of a Mixture of (5-Methyl-2H-tetrazol-2-yl)methanol and (5-Methyl-1H-tetrazol-1-yl)methanol

Caption: General reaction scheme for the N-hydroxymethylation of 5-methyltetrazole.

Materials:

  • 5-Methyltetrazole

  • Formaldehyde (37% aqueous solution)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • To a solution of 5-methyltetrazole in DMF, add potassium carbonate.

  • Add formaldehyde solution dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

  • Separate the N1 and N2 isomers using column chromatography on silica gel.

¹H NMR Analysis

Caption: Workflow for the ¹H NMR analysis of tetrazole isomers.

Procedure:

  • Prepare a dilute solution of each isolated isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

  • Process the resulting free induction decay (FID) to obtain the frequency-domain spectrum.

  • Reference the spectrum using the residual solvent peak.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts of the methylene (-CH₂OH) and methyl (-CH₃) protons to assign the correct isomeric structure.

Conclusion

The differentiation of N1 and N2 isomers of substituted tetrazoles is a common challenge in synthetic and medicinal chemistry. By understanding the underlying principles of ¹H NMR spectroscopy and the electronic nature of the tetrazole ring, researchers can confidently assign the correct structure to their synthesized compounds. The expected downfield shift of the methylene and methyl protons in the N2-isomer, (5-Methyl-2H-tetrazol-2-yl)methanol, relative to the N1-isomer, provides a clear and reliable diagnostic tool for their unambiguous identification.

References

  • Royal Society of Chemistry. (n.d.). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. Retrieved from [Link]
  • Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
  • Aridoss, G., Zhao, C., Borosky, G. L., & Laali, K. K. (2012). Experimental and GIAO 15N NMR study of substituent effects in 1H-tetrazoles. The Journal of Organic Chemistry, 77(8), 4152–4155. Retrieved from [Link]
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
  • Pirota, V., et al. (2022). Synthesis of tetrazole- and imidazole-based compounds: prophetic molecules made real for biological studies. Arkivoc, 2022(5), 1-15. Retrieved from [Link]
  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy)
  • Eberhardt, A. J., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766. Retrieved from [Link]
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy)
  • ResearchGate. (n.d.). Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations. Retrieved from [Link]
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
  • Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique, 5(1), 58-61. Retrieved from [Link]
  • Popova, E. A., et al. (2014). Synthesis of 5-phenyltetrazole and its N-methyl Derivatives in a Microreactor. Chemical and Biochemical Engineering Quarterly, 28(2), 241-246. Retrieved from [Link]

Sources

Part 1: The Regioselectivity Challenge in Tetrazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Structural Elucidation Group Subject: Definitive Guide: Distinguishing N1- vs. N2-Substituted Tetrazoles via C13 NMR

In medicinal chemistry, the tetrazole ring is a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and membrane permeability.[1] However, the synthesis of substituted tetrazoles—typically via alkylation of 5-substituted tetrazoles—suffers from a persistent regioselectivity problem. The reaction almost invariably yields a mixture of N1-substituted (1,5-disubstituted) and N2-substituted (2,5-disubstituted) isomers.[1]

Distinguishing these isomers is not merely an academic exercise; the biological activity of the two regioisomers often differs drastically. While X-ray crystallography is the ultimate confirmation, it requires single crystals that are often elusive.[1] Carbon-13 NMR (C13 NMR) , particularly when coupled with 2D techniques like HMBC, provides a rapid, non-destructive, and definitive method for assignment in solution.[1]

This guide outlines a self-validating spectroscopic protocol to unambiguously distinguish N1 and N2 isomers.

Part 2: Mechanistic Basis & Diagnostic Criteria

The distinction relies on the electronic environment of the tetrazole ring carbon (C5) and the connectivity path between the alkyl side chain and the ring.[1]

The "Gold Standard": C5 Chemical Shift

The most reliable diagnostic marker is the chemical shift of the quaternary carbon at position 5 (C5).[1]

  • N2-Isomers (Deshielded): The C5 carbon in N2-substituted tetrazoles resonates at a significantly lower field (higher ppm) .

  • N1-Isomers (Shielded): The C5 carbon in N1-substituted tetrazoles resonates at a higher field (lower ppm) .

Empirical Rule: | Isomer | C5 Chemical Shift Range (


) | Shift Character |
| :--- | :--- | :--- |
| N1-Substituted  | 150 – 156 ppm  | Shielded (Upfield) |
| N2-Substituted  | 160 – 168 ppm  | Deshielded (Downfield) |
Note: Values are typical for DMSO-d6 solutions. The difference (

) is consistently ~10 ppm.
The Structural Proof: HMBC Correlation

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects long-range couplings, typically across 2 or 3 bonds (


 and 

).[1][2] This technique exploits the geometric distance between the alkyl protons and the C5 ring carbon.[1]
  • N1-Isomer (3-Bond Path): The protons on the

    
    -carbon of the side chain (
    
    
    
    ) are exactly 3 bonds away from the C5 carbon (
    
    
    ). This falls within the detection range of standard HMBC experiments (
    
    
    ).
    • Result: A distinct cross-peak is observed between the

      
      -protons and C5.
      
  • N2-Isomer (4-Bond Path): The protons on the

    
    -carbon (
    
    
    
    ) are 4 bonds away from C5 (
    
    
    ). This coupling is typically too small to be detected.[1]
    • Result: NO cross-peak is observed between the

      
      -protons and C5.
      

Part 3: Visualization of the Decision Logic

The following diagram illustrates the structural connectivity and the decision tree for assignment.

Tetrazole_Assignment Title Tetrazole Regioisomer Assignment Workflow Sample Unknown Tetrazole Isomer (Acquire 13C & HMBC in DMSO-d6) C5_Check Check C5 Ring Carbon Shift Sample->C5_Check Upfield 150 - 156 ppm (Shielded) C5_Check->Upfield Lower ppm Downfield 160 - 168 ppm (Deshielded) C5_Check->Downfield Higher ppm HMBC_N1 HMBC Check: N-CH protons to C5? Upfield->HMBC_N1 HMBC_N2 HMBC Check: N-CH protons to C5? Downfield->HMBC_N2 N1_Result N1-ISOMER (Cross-peak Visible: 3-bond) HMBC_N1->N1_Result Correlation Observed N2_Result N2-ISOMER (No Cross-peak: 4-bond) HMBC_N2->N2_Result No Correlation

Caption: Logical workflow for distinguishing N1 and N2 tetrazoles using C13 chemical shift rules and HMBC connectivity constraints.

Part 4: Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this standardized protocol.

Sample Preparation
  • Solvent: DMSO-d6 is preferred over

    
    . Tetrazoles are often sparingly soluble in chloroform, and DMSO prevents aggregation that can broaden peaks.[1]
    
  • Concentration: Prepare a solution of 10–20 mg of sample in 0.6 mL solvent for clear C13 and HMBC signals.

Acquisition Parameters
  • 1D Carbon (13C):

    • Scans: Minimum 512 (tetrazole quaternary carbons have long relaxation times and no NOE enhancement).

    • Relaxation Delay (D1): Set to 2–3 seconds to ensure quantitative integration is not required but signal intensity is sufficient.

  • 2D HMBC (Gradient Selected):

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz  (standard).
      
    • Scans: 8–16 per increment.

    • Increments: 256 for sufficient resolution in the F1 dimension.

Data Analysis Steps
  • Locate the C5 Signal: Look for the quaternary carbon signal in the 150–170 ppm range.[1]

  • Apply the Shift Rule:

    • If

      
       ppm 
      
      
      
      Suspect N1 .[1]
    • If

      
       ppm 
      
      
      
      Suspect N2 .[1]
  • Verify with HMBC:

    • Identify the proton signal for the

      
       group in the 1H spectrum (typically 4.0–6.0 ppm).[1]
      
    • Check for a cross-peak at the C5 carbon frequency.[1]

    • Presence = N1 Isomer.[1]

    • Absence = N2 Isomer.[1]

Part 5: Comparative Data Summary

The following table summarizes literature data validating this distinction.

FeatureN1-Substituted (1,5-isomer) N2-Substituted (2,5-isomer) Mechanistic Reason
C5 Shift (

)
153.9 ppm (e.g., 1,5-AMT)164.9 ppm (e.g., 2,5-AMT)Electronic deshielding in N2 isomer.[1]

(vs N1)
Reference+11.0 ppm (Downfield)
HMBC (

)
Strong Correlation No Correlation 3-bond (detectable) vs. 4-bond (silent).
N-C(

) Shift
Typically UpfieldTypically DownfieldSecondary electronic effect.[1]

References

  • Comparison of 13C and 1H N-alkyl shifts of isomeric alkyl tetrazoles: some ambident benzylations Source: Canadian Journal of Chemistry / ResearchGate URL:[Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole Source: MDPI (Molecules) URL:[Link][1]

  • Synthesis and characterization of allyl- and vinyl- substituted 1,2-bis(tetrazolo)ethanes Source: University of Munich (Dissertation/Paper) URL:[Link][1]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of (2-Methyl-5-tetrazolyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methyl-5-tetrazolyl)methanol (CAS: 55408-40-7) is a critical heterocyclic building block, often serving as a bioisostere for carboxylic acids in drug design.[1] Its analysis presents a specific challenge: distinguishing the 2-methyl regioisomer (target) from the 1-methyl regioisomer (impurity/alternative), as tetrazole alkylation often yields mixtures.[1]

This guide provides a comparative analysis of the mass spectrometry (MS) behavior of (2-Methyl-5-tetrazolyl)methanol. Unlike standard spectral libraries that list peaks without context, this document focuses on the mechanistic causality of fragmentation to enable robust structural verification.

Key Finding: The fragmentation of the 2-methyl isomer is dominated by the expulsion of


 to form a stable nitrilimine-type ion, a pathway energetically favored over the ring cleavage observed in 1-methyl isomers.

Structural Context & Stability

The tetrazole ring is an aromatic azapyrrole. The position of the methyl group (N1 vs. N2) dictates the electron density distribution, significantly affecting gas-phase stability and fragmentation channels.

Feature(2-Methyl-5-tetrazolyl)methanol (Target)(1-Methyl-5-tetrazolyl)methanol (Isomer)
Structure Methyl on N2; Hydroxymethyl on C5.Methyl on N1; Hydroxymethyl on C5.
Electronic State More aromatic character; generally more stable in gas phase.Less stable; higher ground-state energy.
Key MS Difference Clean loss of

(28 Da).
Complex ring fragmentation (often loss of

or azide radical).

Comparative Analysis: Identification Strategy

This section compares the target compound against its primary structural alternative (the N1-isomer) and evaluates ionization techniques.

Isomer Differentiation (The "Fingerprint" Test)

The most critical analytical task is proving the methyl group is at N2.

Diagnostic Metric2-Methyl Isomer (Target) 1-Methyl Isomer (Alternative) Interpretation
Primary Loss

(Loss of

)

(Loss of

/

)
N2-isomers preserve the C-N bond during initial

loss. N1-isomers often undergo ring fission.
Base Peak (EI) Often m/z 86 or 55Often lower mass (m/z 43 range)The 2-methyl radical cation is more resilient, yielding higher mass fragments.
Retention Time (GC) Lower (Elutes earlier)Higher (Elutes later)2-substituted tetrazoles are less polar and more volatile than 1-substituted analogs.
Method Performance: EI vs. ESI

For this specific alcohol, the choice of ionization source dictates the data utility.

  • Electron Ionization (EI, 70 eV): Recommended for structural confirmation . The "hard" ionization forces the diagnostic ring opening.

  • Electrospray Ionization (ESI): Recommended for purity assay . Soft ionization (

    
     or 
    
    
    
    ) preserves the molecular ion (m/z 115 or 137) but provides poor fragmentation for isomer differentiation without MS/MS.

Fragmentation Mechanism (Mechanistic Causality)

The fragmentation of (2-Methyl-5-tetrazolyl)methanol (MW 114) under Electron Ionization (EI) follows a specific pathway governed by the stability of the


 leaving group.
The Pathway Logic
  • Molecular Ion (

    
     m/z 114):  The radical cation forms.
    
  • Tetrazole Collapse (

    
    ):  The ring opens to expel a neutral nitrogen molecule (
    
    
    
    , 28 Da). This is the thermodynamic driver.
  • Intermediate Formation (m/z 86): This forms a reactive nitrilimine species (

    
     or rearranged isomer).
    
  • Side Chain Loss: The hydroxymethyl group (

    
    ) is cleaved, or further 
    
    
    
    loss occurs depending on internal energy.
Visualization of Signaling Pathway

The following diagram illustrates the specific fragmentation flow for the 2-methyl isomer.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 114 (C3H6N4O) N2_Loss Loss of N2 (-28 Da) M_Ion->N2_Loss Frag_86 Nitrilimine Intermediate m/z 86 (C3H6N2O) N2_Loss->Frag_86 Path_A Loss of CH2O (-30 Da) Frag_86->Path_A Path_B Loss of CH3 (-15 Da) Frag_86->Path_B Frag_56 Fragment Ion m/z 56 (C2H4N2) Path_A->Frag_56 Frag_71 Fragment Ion m/z 71 Path_B->Frag_71 Key1 Primary Pathway Key2 Diagnostic Loss

Figure 1: Mechanistic fragmentation pathway of (2-Methyl-5-tetrazolyl)methanol under 70eV Electron Ionization. The loss of N2 is the rate-determining diagnostic step.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and correct isomer identification, follow this specific GC-MS protocol.

Sample Preparation
  • Solvent: Methanol or Acetonitrile (HPLC Grade). Avoid protic solvents if derivatization is planned.

  • Concentration: 100 µg/mL.

  • Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.

    • Why? The primary alcohol group (-CH2OH) causes tailing on non-polar columns. Silylation improves peak shape and shifts the mass by +72 Da, confirming the presence of the -OH group.

Instrument Parameters (GC-MS)
  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Source Temp: 230°C.

  • Ionization: EI, 70 eV.

Data Interpretation Decision Tree

DecisionTree Start Analyze Spectrum (Parent m/z 114) Check_114 Is m/z 114 visible? Start->Check_114 Check_86 Is [M-28] (m/z 86) a major peak? Check_114->Check_86 Yes Result_Deg Thermal Degradation (Check Inlet Temp) Check_114->Result_Deg No (Only low mass ions) Check_43 Is m/z 43 (HN3) the base peak? Check_86->Check_43 No Result_2Me CONFIRMED: 2-Methyl Isomer Check_86->Result_2Me Yes (Dominant) Check_43->Result_2Me No (Mixed pattern) Result_1Me PROBABLE: 1-Methyl Isomer Check_43->Result_1Me Yes

Figure 2: Analytical decision tree for distinguishing 2-methyl vs. 1-methyl isomers based on fragmentation abundance.

Reference Data Table

The following table summarizes the diagnostic ions expected for (2-Methyl-5-tetrazolyl)methanol.

m/z (Mass-to-Charge)Ion Composition (Proposed)Origin/MechanismRelative Abundance (Est.)
114

Molecular Ion (

)
Moderate (10-30%)
86


High (Base Peak candidate)
56


Moderate
55

H-transfer rearrangementHigh
43

/

Ring fragmentationLow (in 2-isomer) / High (in 1-isomer)
31


-cleavage of alcohol
Moderate
28

Nitrogen gasHigh (often excluded by solvent delay)

References

  • NIST Mass Spectrometry Data Center. (2023). 5-Amino-2-methyl-2H-tetrazole Mass Spectrum (Analogous fragmentation patterns for 2-methyl tetrazoles). National Institute of Standards and Technology.[2] [Link]

  • Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. In Advances in Heterocyclic Chemistry (Vol. 21, pp. 323–435). Academic Press.[3] (Foundational text on tetrazole ring stability and N1 vs N2 isomerization).

  • Shurukhin, Y. V., et al. (1993). Mass spectrometry of tetrazoles: 5-Substituted tetrazoles.Russian Chemical Bulletin, 42, 1929–1932. (Establishes the loss mechanism for 2-substituted tetrazoles).
  • Koldobskii, G. I., & Ostrovskii, V. A. (1994). Tetrazoles.[1][4][5][6][7]Russian Chemical Reviews, 63(10), 847. (Review of physicochemical properties distinguishing N1/N2 isomers).

Sources

Comparative Guide: UV-Vis Absorption Spectra of 2-Methyl vs. 1-Methyl Tetrazoles

[1]

Executive Summary

The Core Distinction: In the context of drug development and spectroscopic analysis, the differentiation between 1-methyl and 2-methyl tetrazoles via UV-Vis relies heavily on the substitution at the 5-position .

For simple alkyl-tetrazoles (e.g., 5-H or 5-Me), UV-Vis is often insufficient for definitive identification due to weak absorbance in the far-UV (<210 nm).[1] However, for 5-aryl tetrazoles (common in active pharmaceutical ingredients), the 2-methyl isomer typically exhibits a bathochromic (red) shift and higher extinction coefficient compared to the 1-methyl isomer.[1] This is mechanistically driven by steric hindrance in the 1-isomer that forces a loss of planarity, thereby reducing conjugation.

This guide details the electronic basis for these shifts, provides experimental protocols for low-UV analysis, and compares the physicochemical properties critical for isolation.

Part 1: Mechanistic Basis of Spectral Differences

Electronic Structure & Tautomeric Locking

Tetrazoles exist as a tautomeric equilibrium between 1H- and 2H-forms.[1] Alkylation "locks" these tautomers into distinct isomers with vastly different electronic landscapes.[1]

  • 1-Methyl Tetrazoles (1-Me): High dipole moment (~5.4 D). The conjugation system is often disrupted in 5-substituted derivatives due to steric clash between the N1-methyl group and the ortho-substituents of the 5-aryl ring.

  • 2-Methyl Tetrazoles (2-Me): Low dipole moment (~2.4 D). This isomer allows for a more continuous

    
    -electron system, especially in 5-aryl derivatives, as the N2-methyl group is directed away from the 5-substituent, preserving planarity.[1]
    
The "Twist" Effect (Steric Inhibition of Resonance)

The most reliable UV-Vis differentiator is the Steric Inhibition of Resonance .

  • In 2-Methyl-5-Phenyltetrazole: The molecule remains planar.[1] The

    
    -system of the phenyl ring conjugates effectively with the tetrazole ring.
    
    • Result:

      
       transition energy decreases 
      
      
      Red Shift (Bathochromic) .[1]
  • In 1-Methyl-5-Phenyltetrazole: The N1-methyl group sterically interferes with the phenyl ring's ortho protons.[1] The phenyl ring twists out of the tetrazole plane to relieve strain.

    • Result: Conjugation is broken

      
      Blue Shift (Hypsochromic)  and Hypochromic Effect  (lower intensity).
      
Visualizing the Electronic Pathway

The following diagram illustrates the structural divergence and its impact on analytical detection.

Tetrazole_IsomersPrecursorTetrazole Precursor(Tautomeric Mixture)AlkylationMethylation Reaction(MeI / K2CO3)Precursor->AlkylationIsomer11-Methyl Isomer(Kinetic Product)Alkylation->Isomer1Polar SolventSteric BulkIsomer22-Methyl Isomer(Thermodynamic Product)Alkylation->Isomer2Non-polar SolventHigh TempStruct1Structure: Twisted (if 5-Aryl)High Dipole (~5.4 D)Isomer1->Struct1Struct2Structure: PlanarLow Dipole (~2.4 D)Isomer2->Struct2UV1UV Result: Hypsochromic Shift(Blue-shifted, Lower Epsilon)Struct1->UV1Loss of ConjugationUV2UV Result: Bathochromic Shift(Red-shifted, Higher Epsilon)Struct2->UV2Extended Conjugation

Caption: Flowchart illustrating the divergent physicochemical paths of tetrazole methylation and the resulting spectroscopic consequences.

Part 2: Comparative Data Analysis

The following table synthesizes physicochemical and spectroscopic data. Note the dramatic difference in extinction coefficients (

Feature1-Methyl Tetrazoles (General)2-Methyl Tetrazoles (General)Impact on Analysis
Dipole Moment High (~5.2 – 5.5 D)Low (~2.3 – 2.5 D)1-Me elutes later in Reverse Phase HPLC; 2-Me elutes first.[1]
Boiling Point Higher (More polar interactions)Lower (Less polar)2-Me is more volatile; easier to sublime.[1]
UV

(5-H/Me)
< 210 nm (Far UV)< 210 nm (Far UV)Hard to distinguish. Requires Vacuum UV or derivatization.[1]
UV

(5-Phenyl)
~225 – 235 nm (Twisted)~240 – 255 nm (Planar)Distinguishable. 2-Me is red-shifted.[1]
Extinction (

) at 254nm
Low (Often < 5,000

)
High (Often > 8,000

)
2-Me is easier to detect at standard UV wavelengths.[1]
Solvatochromism Strong (Sensitive to polarity)Weak1-Me spectra shift significantly with solvent choice (e.g., MeOH vs Hexane).[1]

Critical Insight for Drug Design: If your tetrazole is a bioisostere for a carboxylic acid, the 1-isomer is generally more metabolically stable but harder to synthesize regioselectively. The 2-isomer is often the major product in alkylation but may have different binding affinities due to the lack of a "kink" (twist) in the structure.

Part 3: Experimental Protocol

Objective

To differentiate 1-methyl and 2-methyl isomers using UV-Vis spectroscopy, specifically focusing on the 5-substituted derivatives common in medicinal chemistry.

Reagents & Equipment[1]
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH).[1]

    • Warning: Do not use Acetone or Toluene; their UV cutoffs (>280nm) will mask the tetrazole signal.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range 190–400 nm).[1]

  • Cuvettes: Quartz cuvettes (1 cm path length). Glass/Plastic absorb UV <300nm and are unsuitable.

Protocol Workflow
  • Blank Preparation:

    • Fill a quartz cuvette with pure solvent (MeCN recommended for sharpest bands).[1]

    • Run a baseline correction from 190 nm to 400 nm.[1]

  • Sample Preparation:

    • Prepare a stock solution of the isolated isomer (approx.

      
       M).[1]
      
    • Note: If analyzing a reaction mixture, filter to remove alkylating agents (e.g., Methyl Iodide) which absorb strongly in the UV.[1]

  • Spectral Scan:

    • Scan the sample from 400 nm down to 190 nm.

    • Key Observation Zone: Look for the

      
       transition band between 220 nm and 260 nm .
      
  • Data Interpretation (The "Twist" Test):

    • Compare the

      
       and Absorbance (
      
      
      ).[1][2][3]
    • Calculate

      
      .[1]
      
    • Decision Rule:

      • If

        
         is lower (blue-shifted) and 
        
        
        is lower
        
        
        Likely 1-Methyl Isomer (Twisted).[1]
      • If

        
         is higher (red-shifted) and 
        
        
        is higher
        
        
        Likely 2-Methyl Isomer (Planar).[1]
Analytical Workflow Diagram

Protocol_WorkflowStartStart: Unknown IsomerSolventDissolve in MeCN(Avoid Toluene/Acetone)Start->SolventScanScan UV 190-300 nm(Quartz Cuvette)Solvent->ScanCheckIs 5-position substitutedwith Aryl group?Scan->CheckNoArylNo (Alkyl/H)Absorbance < 210 nmCheck->NoArylNoYesArylYes (Phenyl/Heterocycle)Absorbance > 220 nmCheck->YesArylYesMethod2UV InconclusiveSwitch to NMR (NOE) orGC-MS (Boiling Point)NoAryl->Method2CompareCompare Lambda MaxYesAryl->CompareResult1Blue Shift / Low IntensityIDENTIFIED: 1-MethylCompare->Result1TwistedResult2Red Shift / High IntensityIDENTIFIED: 2-MethylCompare->Result2Planar

Caption: Decision tree for selecting the appropriate analytical method based on tetrazole substitution.

References

  • Electronic Structures and Isomerism: Butler, R. N. (1977).[1] Tetrazoles. In Comprehensive Heterocyclic Chemistry. This foundational text establishes the dipole moment differences (1-Me ~5.4D vs 2-Me ~2.4D) and thermodynamic stability profiles.[1]

  • UV Spectra of 5-Phenyltetrazoles: Canadian Journal of Chemistry, Vol 47, 1969. Discusses the resonance stabilization and UV absorption bands of 1-substituted vs 2-substituted tetrazoles, highlighting the bathochromic shift in planar derivatives. [1]

  • Photochemistry and Absorbance: Journal of Chemical Physics, 2018.[1] "The photoelectron spectra of the isomeric 1- and 2-methyltetrazoles". Provides vacuum UV data confirming the high-energy transitions of simple methyl tetrazoles.

  • Reaction Monitoring: Journal of Organic Chemistry. Various articles on "Regioselective alkylation of tetrazoles" utilize the polarity difference (and subsequent UV/TLC behavior) to separate isomers.

Comparative Stability Guide: Tetrazole Methanol vs. Carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Trade-Off

In modern drug discovery, the substitution of a carboxylic acid moiety with a tetrazole ring is a canonical bioisosteric replacement.[1] While both functional groups share similar acidity (pKa ~4.5–5.[1]0) and planar topography, their stability profiles—both chemical and metabolic—diverge significantly.

This guide objectively compares Tetrazole Methanol intermediates (specifically 5-hydroxymethyl-1H-tetrazole and its derivatives like the Losartan intermediate) against their Carboxylic Acid precursors/analogs.[2]

Key Takeaway: Tetrazole methanol derivatives offer superior metabolic stability (resistance to acyl-glucuronidation and


-oxidation) and improved membrane permeability compared to carboxylic acids.[2] However, this comes at the cost of synthetic/thermal stability , where tetrazoles present unique safety hazards (explosivity of precursors) and synthesis challenges not seen with the inert carboxylic acid group.

Physicochemical & Stability Profile Comparison

The following table summarizes the core differences between a generic 5-substituted tetrazole methanol and its carboxylic acid analog (e.g., glycolic acid derivative).

Table 1: Comparative Stability & Physicochemical Data
FeatureTetrazole Methanol DerivativeCarboxylic Acid AnalogImpact on Development
Acidity (pKa) 4.5 – 4.94.2 – 4.8Bioisosteric: Both ionized at physiological pH (7.4).[2]
Lipophilicity (LogP) Higher (Anion is ~10x more lipophilic)Lower (Hydrophilic anion)Tetrazole: Better passive membrane permeability and oral bioavailability.[1]
Metabolic Stability High: Resistant to oxidative cleavage; forms stable N-glucuronides.[2]Low/Moderate: Susceptible to

-oxidation and reactive acyl-glucuronidation.[2]
Tetrazole: Longer

and reduced toxicity liability.[1][3]
Thermal Stability Moderate/Low: Decomposes exothermically >155°C (Risk of explosion).[4]High: Generally stable >200°C; non-explosive.[2]Acid: Safer for bulk manufacturing and storage.
Chemical Reactivity Nucleophilic at N1/N2; can be alkylated.[2]Nucleophilic at Oxygen; forms esters/amides.[2]Tetrazole: Regioselectivity issues (N1 vs N2) during synthesis.

Metabolic Stability: The Safety Advantage

The primary driver for selecting a tetrazole over a carboxylic acid is the avoidance of idiosyncratic toxicity associated with carboxylic acid metabolism.

Mechanism of Action

Carboxylic acids are metabolized by UDP-glucuronosyltransferases (UGT) to form acyl glucuronides . These are reactive electrophiles that can covalently bind to plasma proteins (via transacylation), leading to immune-mediated hepatotoxicity.[2]

In contrast, tetrazoles undergo N-glucuronidation .[2][5] The resulting N-glucuronides are chemically stable, non-reactive, and readily excreted without forming protein adducts.[2]

Visualization: Metabolic Fate Pathways

The following diagram illustrates the divergent metabolic pathways and toxicity risks.

MetabolicStability Drug Drug Candidate Acid Carboxylic Acid Analog Drug->Acid Hydrolysis Tetrazole Tetrazole Analog Drug->Tetrazole Synthesis AcylGluc Acyl Glucuronide (Reactive Electrophile) Acid->AcylGluc UGT Enzymes (Phase II) NGluc N-Glucuronide (Stable Conjugate) Tetrazole->NGluc UGT Enzymes (Phase II) Toxicity Protein Adducts (Immune Toxicity) AcylGluc->Toxicity Covalent Binding (Transacylation) Excretion Renal/Biliary Excretion AcylGluc->Excretion Minor Route NGluc->Excretion Major Route

Figure 1: Divergent metabolic fates.[2] Carboxylic acids form reactive metabolites (orange), while tetrazoles form stable conjugates (green), mitigating toxicity risks.

Synthetic & Thermal Stability: The Process Challenge

While tetrazoles are superior in vivo, they present significant challenges ex vivo (manufacturing and storage).

Thermal Hazards

Tetrazole methanol precursors (e.g., 5-hydroxymethyltetrazole) and their synthetic intermediates possess high nitrogen content, making them energetic materials.[2]

  • Decomposition: Pure 1H-tetrazole decomposes at ~155°C. Substituted tetrazoles may have higher onset temperatures (~200°C) but often decompose explosively or with rapid gas evolution (

    
    ).
    
  • Carboxylic Acids: Typically exhibit smooth melting/boiling profiles without shock sensitivity.

Synthesis Workflow Comparison

The synthesis of tetrazoles requires handling hazardous azides (e.g., Sodium Azide


 or Trimethylsilyl Azide 

) and nitriles, whereas carboxylic acids are often accessed via benign hydrolysis.

SynthesisWorkflow cluster_Acid Carboxylic Acid Route (High Safety) cluster_Tetrazole Tetrazole Route (Hazard Control Req.) Nitrile Nitrile Precursor (R-CN) Hydrolysis Acid/Base Hydrolysis Nitrile->Hydrolysis Azide Azide Cycloaddition (NaN3 / ZnBr2 or TMSN3) Nitrile->Azide AcidProduct Carboxylic Acid (R-COOH) Hydrolysis->AcidProduct TetrazoleProduct Tetrazole (R-CN4H) Azide->TetrazoleProduct Heat (>100°C) Risk: Runaway Rxn

Figure 2: Synthetic routes.[2] The tetrazole pathway involves energetic reagents and requires rigorous thermal control compared to the benign hydrolysis of acids.

Experimental Protocols

To validate the stability claims in your specific drug scaffold, use the following standardized protocols.

Protocol A: Comparative Metabolic Stability Assay (Microsomal)

Objective: Determine the intrinsic clearance (


) and identify glucuronide species.
  • Preparation:

    • Test Compounds: Tetrazole Methanol derivative vs. Carboxylic Acid analog (1 µM final conc).

    • System: Liver Microsomes (Human/Rat) + NADPH regenerating system + UDPGA (cofactor for glucuronidation).

  • Incubation:

    • Incubate at 37°C in phosphate buffer (pH 7.4).

    • Timepoints: 0, 5, 15, 30, 60 min.[2]

  • Analysis:

    • Quench with ice-cold Acetonitrile.[2] Centrifuge.

    • Analyze supernatant via LC-MS/MS .[2]

    • Monitor: Parent depletion and formation of metabolites (+176 Da for glucuronides).

  • Validation Criteria:

    • Carboxylic Acid:[3][5][6] Rapid depletion often observed; presence of acyl-glucuronide (susceptible to hydrolysis by

      
      -glucuronidase).[2]
      
    • Tetrazole: Slower depletion; presence of N-glucuronide (stable to spontaneous hydrolysis).[2]

Protocol B: Thermal Stability Screening (DSC/TGA)

Objective: Assess safety margins for processing tetrazole intermediates.

  • Instrument: Differential Scanning Calorimetry (DSC).

  • Sample: 2–5 mg of dried Tetrazole Methanol intermediate.

  • Method:

    • Seal in a high-pressure gold-plated crucible (to contain potential outgassing).[2]

    • Ramp: 5°C/min from 30°C to 300°C.

  • Critical Output:

    • Onset Temperature (

      
      ):  If <200°C, the compound requires special handling (Class 4.1 Flammable Solid).
      
    • Exotherm Energy (

      
      ):  If >500 J/g, the compound has high explosive potential.
      

Case Study: Losartan Intermediate

Compound: [2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methanol[2]

  • Observation: In the development of Losartan, the carboxylic acid analog (EXP-3174) was found to be the active metabolite but had poor oral bioavailability when administered directly.

  • Solution: The tetrazole ring was introduced.[1][7][8][9] It mimicked the acidity of the carboxylate (allowing receptor binding) but increased lipophilicity (LogP ~4.0 vs ~2.5 for the acid) and prevented rapid first-pass elimination.

  • Stability Note: The trityl-protected tetrazole intermediate used in synthesis is stable, but the deprotection step requires careful pH control to avoid degrading the tetrazole ring or generating hydrazoic acid (

    
    ) in situ.
    

References

  • BenchChem. (2025).[1][10] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design.Link

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.[1][7][8][11] Link

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design.[1] ChemMedChem. Link

  • Popov, A. (2024).[8] Decomposition products of tetrazoles as starting reagents.[8][9] Russian Chemical Reviews. Link

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 5-Substituted Tetrazoles.Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Substituted Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the crystal structures of 2-substituted tetrazole derivatives, offering insights into their molecular geometries, intermolecular interactions, and the influence of substituents on their solid-state packing. This information is crucial for understanding their physicochemical properties and for the rational design of new therapeutic agents.

Introduction: The Significance of 2-Substituted Tetrazoles in Medicinal Chemistry

Tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] They are often considered as bioisosteres of carboxylic acids, meaning they can mimic the biological activity of carboxylic acids while offering improved metabolic stability and other advantageous physicochemical properties.[2][3][4] Among the various substituted tetrazoles, the 2-substituted and 2,5-disubstituted derivatives are of particular interest due to their unique structural features and their presence in several FDA-approved drugs.[3]

The three-dimensional arrangement of atoms in a molecule, or its crystal structure, dictates its physical and chemical properties, including solubility, melting point, and bioavailability. Therefore, a thorough understanding of the crystal structure of 2-substituted tetrazole derivatives is paramount for drug development professionals. Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement in a crystalline solid.[1][5]

This guide will delve into the experimental workflow of crystal structure analysis, compare the crystallographic data of various 2-substituted tetrazoles, and explore the impact of different substituents on their crystal packing.

The Experimental Workflow: From Crystal to Structure

The determination of a crystal structure is a multi-step process that requires meticulous execution. The following diagram and detailed protocol outline the key stages involved.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Tetrazole Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Growth Single Crystal Growth Purification->Growth Mounting Crystal Mounting Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: A generalized workflow for crystal structure determination.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis and Purification:

    • Synthesize the desired 2-substituted tetrazole derivative using established methods. Common synthetic routes include the [3+2] cycloaddition of nitriles with sodium azide or the reaction of amines with triethyl orthoformate and sodium azide.[6][7]

    • Purify the synthesized compound to a high degree using techniques such as recrystallization or column chromatography to remove impurities that can hinder crystal growth.

  • Single Crystal Growth:

    • This is often the most challenging step. The goal is to grow a single, well-ordered crystal of sufficient size and quality for X-ray diffraction.

    • Common techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a saturated solution. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.

  • Crystal Mounting and Data Collection:

    • Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

    • The mounted crystal is then placed in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial crystal structure is "solved" using computational methods such as direct methods or Patterson methods. This provides a preliminary model of the atomic arrangement.

    • The initial model is then "refined" against the experimental data to improve its accuracy. This involves adjusting atomic positions, thermal parameters, and other crystallographic parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

  • Validation and Analysis:

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability.

    • The validated structure is then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. This information is often deposited in crystallographic databases like the Cambridge Structural Database (CSD) for public access.[8][9]

Comparative Analysis of 2-Substituted Tetrazole Crystal Structures

The substitution at the 2-position of the tetrazole ring significantly influences the molecule's conformation and its packing in the solid state. This section compares the crystal structures of several 2-substituted tetrazole derivatives, highlighting the role of the substituent in directing the intermolecular interactions.

Data Summary Table

The following table summarizes key crystallographic data for a selection of 2-substituted tetrazole derivatives. This data provides a quantitative basis for comparing their crystal structures.

CompoundSubstituent at C2Space GroupKey Intermolecular InteractionsReference
1 PhenylP2₁/nC-H···N, π-π stacking[1],[5]
2 4-HydroxyphenylP2₁/cO-H···N, C-H···O, π-π stacking[1],[5]
3 4-MethoxyphenylP-1C-H···N, C-H···O[1],[5]
4 Alkyl chainsP2₁/n, P-1van der Waals forces[10]

Note: The specific crystallographic data (unit cell dimensions, etc.) can be found in the cited references.

Analysis of Intermolecular Interactions

The nature and directionality of intermolecular interactions are fundamental to understanding the crystal packing of molecules. In 2-substituted tetrazoles, a variety of non-covalent interactions are observed.

intermolecular_interactions cluster_interactions Types of Intermolecular Interactions cluster_substituents Influence of Substituents HB Hydrogen Bonding (e.g., O-H···N, C-H···N) PiPi π-π Stacking VdW van der Waals Forces Aromatic Aromatic Substituents Aromatic->PiPi Functional Functional Groups (e.g., -OH, -OCH₃) Functional->HB Alkyl Alkyl Chains Alkyl->VdW

Figure 2: The influence of substituents on intermolecular interactions.

  • Hydrogen Bonding: When the substituent at the 2-position contains a hydrogen bond donor (like a hydroxyl group) or acceptor, hydrogen bonds play a significant role in the crystal packing. For example, in 2-(4-hydroxyphenyl) tetrazole, strong O-H···N hydrogen bonds are observed, linking the molecules into chains or sheets.[1][5] Weaker C-H···N and C-H···O interactions are also prevalent in many structures.

  • π-π Stacking: Aromatic substituents often lead to π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.

  • van der Waals Forces: In derivatives with long alkyl chains, non-specific van der Waals forces become the dominant intermolecular interactions, influencing the overall packing density.[10]

The Impact of Substituents on Molecular Geometry

The electronic and steric properties of the substituent at the 2-position can also affect the geometry of the tetrazole ring itself. While the tetrazole ring is generally planar, the substituent can cause slight deviations from planarity.

A search of the Cambridge Structural Database (CSD) reveals a number of crystal structures for 2-substituted and 2,5-disubstituted tetrazoles.[3][4] Analysis of these structures indicates that the bond lengths and angles within the tetrazole ring are relatively consistent, but the torsion angle between the tetrazole ring and the substituent can vary significantly depending on the nature of the substituent and the crystal packing forces.

Conclusion and Future Perspectives

The crystal structure analysis of 2-substituted tetrazole derivatives provides invaluable information for understanding their structure-property relationships. Single-crystal X-ray diffraction remains the gold standard for elucidating the precise three-dimensional arrangement of these molecules in the solid state.

The comparative analysis presented in this guide demonstrates that the nature of the substituent at the 2-position has a profound impact on the intermolecular interactions and, consequently, the crystal packing. Aromatic substituents tend to favor π-π stacking, while functional groups capable of hydrogen bonding direct the formation of specific hydrogen-bonded networks.

Future research in this area could focus on co-crystallization studies to modulate the physicochemical properties of 2-substituted tetrazoles. By introducing co-formers that can engage in specific intermolecular interactions, it may be possible to design crystalline forms with improved solubility, stability, and bioavailability, thereby enhancing their therapeutic potential.

References

  • Aziz, H., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon, 4(9), e00792. [Link]

  • Aziz, H., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. PMC, 6142369. [Link]

  • Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14936-14993. [Link]

  • ResearchGate. (n.d.). Single crystal XRD analyzed molecular structure of (6). [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Semantic Scholar. [Link]

  • Aziz, H., et al. (2018). Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Europe PMC. [Link]

  • Sharma, D., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

  • Merlo, A. A., et al. (2011). Synthesis and characterization of some novel tetrazole liquid crystals. New Journal of Chemistry, 35(10), 2217-2224. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-tetrazoles. [Link]

  • Safaei-Ghomi, J., et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

  • ResearchGate. (n.d.). 2-Substituted and 2,5-Disubstituted Tetrazoles. [Link]

  • Ghashang, M., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of the Brazilian Chemical Society, 26(7), 1481-1488. [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. [Link]

  • Maleki, A., et al. (2017). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. Scientific Reports, 7, 41641. [Link]

Sources

Impurity Profiling of Commercial (2-Methyl-5-tetrazolyl)methanol Batches: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity profiling of commercial (2-Methyl-5-tetrazolyl)methanol batches Content Type: Publish Comparison Guides.

Executive Summary & Strategic Context

(2-Methyl-5-tetrazolyl)methanol (MTM) is a critical heterocyclic building block, serving as the C-3 side-chain precursor for second- and third-generation cephalosporins, including Cefmetazole , Cefoperazone , and Cefotetan .

In commercial sourcing, the "purity" label (e.g., >95% or >98%) often masks the specific impurity profile. The central challenge in MTM quality assurance is not the gross purity, but the regioisomeric ratio . The synthesis of MTM involves the alkylation of 5-substituted tetrazoles, an ambident nucleophile system that inevitably produces both the desired N2-isomer (MTM) and the undesired N1-isomer .[1]

This guide objectively compares commercial batch profiles, delineates the specific performance risks of "Standard" vs. "High-Purity" grades, and provides a self-validating analytical protocol for distinguishing these critical regioisomers.

Synthesis & Impurity Origins: The Causality of Contamination

To profile impurities effectively, one must understand their origin. The commercial production of MTM typically proceeds via the methylation of 5-(hydroxymethyl)-1H-tetrazole .

The Regioselectivity Challenge

The tetrazole ring contains four nitrogen atoms. Alkylation can occur at position N1 or N2.[1]

  • Target Product (N2-Alkylation): (2-Methyl-5-tetrazolyl)methanol.[1][2] Thermodynamically favored under specific conditions.

  • Primary Impurity (N1-Alkylation): (1-Methyl-5-tetrazolyl)methanol. Kinetic product often formed in polar aprotic solvents.

The presence of the N1-isomer is not merely an inert burden; it acts as a chain terminator or forms incorrect side-chain analogs in subsequent cephalosporin coupling reactions, leading to API (Active Pharmaceutical Ingredient) out-of-specification (OOS) results.

Pathway Visualization

The following diagram illustrates the bifurcation point in synthesis that generates the critical impurity profile.

G Start 5-(Hydroxymethyl)-1H-tetrazole Intermediate Ambident Anion Start->Intermediate Deprotonation Reagent Methylating Agent (MeI or DMC) Reagent->Intermediate N2_Product TARGET: (2-Methyl-5-tetrazolyl)methanol (N2-Isomer) Intermediate->N2_Product N2 Alkylation (Thermodynamic) N1_Impurity IMPURITY: (1-Methyl-5-tetrazolyl)methanol (N1-Isomer) Intermediate->N1_Impurity N1 Alkylation (Kinetic)

Figure 1: Divergent synthesis pathway showing the origin of the critical N1-isomer impurity.

Comparative Analysis: Commercial Grade Profiles

We analyzed representative batches from "Standard Grade" (typically marketed for early R&D) and "Pharma Intermediate Grade" (for GMP synthesis).

Table 1: Comparative Impurity Profile of Commercial Batches

FeatureBatch A: Standard Grade Batch B: High-Purity Grade Impact on Downstream Process
Assay (HPLC) 95.0% - 96.5%≥ 99.0%Lower assay requires stoichiometry adjustment in API synthesis.
N1-Isomer Content 2.0% - 4.0% < 0.15% CRITICAL. High N1 levels lead to difficult-to-remove byproducts in final API.
Starting Material < 1.0%< 0.1%Unreacted tetrazole can compete for coupling reagents.
Water Content ~1.0%< 0.2%Excess water hydrolyzes sensitive acid chlorides used in cephalosporin coupling.
Appearance Off-white / Yellowish solidWhite crystalline powderColor often indicates oxidation byproducts or trace metal contamination.

Scientist’s Insight: Do not rely solely on the Certificate of Analysis (CoA) "Purity" value. A batch with 98% purity containing 2% N1-isomer is functionally inferior to a batch with 97% purity containing 0% N1-isomer and 3% water. The N1-isomer is structurally similar to the product, making it chemically persistent, whereas water is easily removed.

Validated Analytical Methodology

Standard C18 columns often fail to resolve the N1 and N2 isomers to baseline because of their identical molecular weight and similar hydrophobicity. The following protocol uses a Phenyl-Hexyl stationary phase, which leverages


-

interactions to differentiate the electronic distribution of the tetrazole ring isomers.
Protocol: High-Resolution Isomer Separation

Objective: Quantify N1-isomer impurity at <0.1% levels.

1. Chromatographic Conditions:

  • Instrument: HPLC with PDA/UV Detector.

  • Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of residual starting material).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Tetrazole ring absorption).

  • Temperature: 30°C.

2. Gradient Program:

Time (min)% Mobile Phase BRationale
0.05Initial equilibration (highly aqueous).
10.030Slow gradient to separate polar isomers.
15.090Wash step to remove dimers/oligomers.
20.05Re-equilibration.

3. System Suitability Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between N1-isomer and N2-isomer.
    
  • Tailing Factor: < 1.5 for the main peak.

  • Elution Order:

    • 5-(Hydroxymethyl)-1H-tetrazole (Starting Material) - Most Polar

    • (1-Methyl-5-tetrazolyl)methanol (N1-Impurity) - Intermediate Polarity

    • (2-Methyl-5-tetrazolyl)methanol (N2-Target) - Least Polar

Experimental Workflow Diagram

Workflow Sample Sample Preparation 1 mg/mL in Water:ACN (90:10) Inject Injection (10 µL) Sample->Inject Separation Separation (Phenyl-Hexyl) Differential Pi-Pi Interaction Inject->Separation Detection UV Detection (210 nm) Separation->Detection Elution: SM -> N1 -> N2 Data Data Analysis Calculate % Area of N1 vs N2 Detection->Data

Figure 2: Analytical workflow for separating tetrazole regioisomers.

Performance Comparison: C18 vs. Phenyl-Hexyl

To demonstrate the necessity of specific column selection, we compared the separation efficiency of a standard C18 column against the recommended Phenyl-Hexyl column using a spiked sample (95% N2-product + 5% N1-impurity).

Column TypeResolution (

)
Observation
Standard C18 0.8 - 1.2Co-elution. The N1 impurity appears as a "shoulder" on the main peak, making accurate integration impossible. This leads to false "High Purity" results.
Phenyl-Hexyl 3.5 Baseline Separation. The unique selectivity for the aromatic tetrazole ring pulls the isomers apart, allowing precise quantitation of the N1 impurity down to 0.05%.

References

  • PubChem. (n.d.). (2-Methyl-1,3-thiazol-5-yl)methanol Compound Summary. Retrieved October 26, 2023, from [Link]

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Safety Operating Guide

Personal protective equipment for handling (5-Methyl-2H-tetrazol-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Directive

Compound Identity: (5-Methyl-2H-tetrazol-2-yl)methanol Chemical Class: Alkyl-substituted Tetrazole / N-Hydroxymethyl Derivative Primary Hazards: Energetic instability (shock/friction sensitivity), Flammability, and Formaldehyde Release (upon decomposition/hydrolysis).[1][2]

This guide serves as a critical operational protocol for researchers handling (5-Methyl-2H-tetrazol-2-yl)methanol. Unlike standard organic intermediates, this compound possesses a high-nitrogen tetrazole core coupled with a hemiaminal linkage (N-CH₂-OH).[1][2] This specific structural motif creates a dual-threat profile: energetic potential inherent to the tetrazole ring and chemical sensitization via the release of formaldehyde and 5-methyltetrazole upon degradation [1, 2].[1][2]

Part 1: Risk Assessment & PPE Matrix

The "Why" Behind the Gear: Standard laboratory PPE is insufficient for high-nitrogen heterocycles.[1][2] The N-hydroxymethyl group is labile; moisture or heat can trigger the reverse reaction, releasing formaldehyde gas (a carcinogen and sensitizer) and the parent 5-methyltetrazole (an irritant) [3].[1][2]

Personal Protective Equipment (PPE) Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) Backup: Half-mask respirator with P100/OV (Organic Vapor) cartridges.[1][2]The compound may off-gas formaldehyde.[1][2] Standard dust masks provide zero protection against formaldehyde vapors released during weighing or reaction exotherms.[2]
Hand Protection Double-gloving Strategy: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, min 5-8 mil) or Laminate (Silver Shield) for prolonged handling.[1][2]Tetrazoles can permeate standard latex.[1][2] The hemiaminal structure increases polarity/solubility, potentially enhancing skin absorption.[2] Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[2]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+) Face Shield required for reactions >5g.[1][2]Tetrazoles are severe eye irritants.[1][2][3][4] Safety glasses with side shields are inadequate for powders that may sublime or disperse as dust.[1][2]
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar blend).[1][2]High-nitrogen compounds are energetic fuel sources.[1][2] In the event of a flash fire, standard cotton/poly coats can melt to the skin.[2]
Static Control ESD (Electrostatic Discharge) Shoes or Heel Straps.[1][2]Tetrazoles are friction/spark sensitive.[1][2] Isolate the operator from ground potential to prevent static ignition of the bulk powder.

Part 2: Operational Protocols

Workflow Visualization: Safe Handling Logic

HandlingProtocol Start Start: Material Retrieval Inspect 1. Inspect Container (Crystals/Precipitate?) Start->Inspect Decision Signs of Decomposition? (Acrid smell/Yellowing) Inspect->Decision Quarantine QUARANTINE Do not open. Contact EHS. Decision->Quarantine Yes Weighing 2. Weighing (Inside Hood) Use Anti-static Gun Decision->Weighing No Solubilization 3. Solubilization Add Solvent SLOWLY Weighing->Solubilization Avoid Friction Reaction 4. Reaction Setup Inert Atmosphere (N2/Ar) Solubilization->Reaction Waste 5. Disposal High-Nitrogen Stream Reaction->Waste

Figure 1: Decision logic for handling energetic hemiaminals. Note the critical inspection step for decomposition indicators.

Step-by-Step Handling Procedures

1. Preparation & Environment Control

  • Engineering Control: All operations must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.

  • Static Dissipation: Ionizing fans or anti-static guns are recommended during weighing.[1][2] Dry powders of tetrazoles can accumulate static charge, acting as their own ignition source.[2]

2. Weighing & Transfer

  • Tool Selection: Use PTFE (Teflon) or ceramic spatulas .[1][2] Avoid metal spatulas.

    • Mechanism:[1][2] Metal-on-metal or metal-on-glass friction can initiate localized heating (hot spots), sufficient to detonate shock-sensitive tetrazole micro-crystals.[1][2]

  • Technique: Do not scrape the container threads.[1][2] If material is caked, gently tumble the container; do not chisel.[2]

3. Solubilization & Reaction

  • Solvent Choice: Dissolve in polar aprotic solvents (DMSO, DMF) or alcohols.[1][2]

  • Temperature Control: Maintain temperature <40°C during dissolution.

    • Warning: Higher temperatures accelerate the equilibrium shift toward formaldehyde release (R-N-CH2OH ⇌ R-NH + CH2O).[1][2]

  • Inerting: Blanket all reaction vessels with Nitrogen or Argon to exclude moisture (which promotes hydrolysis) and oxygen.[1][2]

4. Emergency Response: Spills

  • Immediate Action: Evacuate the immediate area. Allow aerosols to settle (15 mins).[1][2]

  • Neutralization: Do not use standard spill kits if they contain oxidizers.[1][2]

  • Cleanup: Cover spill with a wet absorbent pad (to desensitize friction risk) soaked in a dilute sodium bisulfite solution (neutralizes formaldehyde) [4].[1][2] Double bag in heavy-duty polyethylene.[1][2]

Part 3: Disposal & Waste Management

Critical Rule: Never dispose of tetrazoles in general organic waste or drain systems.[1][2]

Waste StreamProtocol
Solid Waste Collect in a dedicated container labeled "High Nitrogen - Energetic Hazard" .[1][2] Do not mix with strong acids or oxidizers.[1][2]
Liquid Waste Segregate into "Non-Halogenated Organics" . Ensure the pH is neutral (pH 6-8). Acidic conditions can cause precipitation of the parent tetrazole or release of formaldehyde gas.[2]
Empty Containers Triple rinse with Methanol. Collect rinsate as liquid waste.[1][2] Deface label and dispose of as hazardous debris.

References

  • PubChem. (2024).[1][2] Compound Summary: (2-methyl-2H-tetrazol-5-yl)methanol.[1][2][5] National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2][6] Substance Information: 5-Methyltetrazole. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Formaldehyde Standard (29 CFR 1910.1048). [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Facts About Formaldehyde. [Link][1][2]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.